Imidazole-4-acetaldehyde
Description
This compound is an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde. It has a role as a human metabolite and a mouse metabolite.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRGWNVEZRLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214747 | |
| Record name | 1H-Imidazole-4-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazole-4-acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-14-7 | |
| Record name | 1H-Imidazole-5-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazole-4-acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Prebiotic Pathway to Imidazole-4-acetaldehyde: A Technical Guide to its Synthesis from Erythrose and Formamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-4-acetaldehyde is a molecule of significant interest due to its role as a precursor to the essential amino acid histidine and its potential involvement in the origins of life. Its synthesis from simple prebiotic molecules, erythrose and formamidine (B1211174), represents a plausible pathway for its formation on the primitive Earth. This technical guide provides a comprehensive overview of this synthesis, including experimental protocols, quantitative data, and a proposed reaction mechanism, to support further research and development in prebiotic chemistry and drug discovery.
Quantitative Data Summary
The prebiotic synthesis of this compound from erythrose and formamidine has been demonstrated to yield not only the target compound but also related imidazole (B134444) derivatives. The maximum yields obtained in these reactions, based on the initial concentration of erythrose, are summarized in the table below.
| Product | Maximum Yield (based on Erythrose) |
| This compound | 1.6% |
| Imidazole-4-ethanol | 5.4% |
| Imidazole-4-glycol | 6.8% |
Table 1: Maximum reported yields of imidazole products from the reaction of erythrose and formamidine.[1]
Experimental Protocols
The following section details the methodologies for the synthesis and analysis of this compound from erythrose and formamidine, based on established prebiotic chemistry experiments.
Synthesis of this compound
Materials:
-
D-Erythrose
-
Formamidine acetate
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of D-erythrose and formamidine acetate.
-
Combine the solutions in a sealed reaction vessel. While specific concentrations from the original study by Shen et al. are not detailed in the available literature, a starting point for optimization could involve equimolar ratios of the reactants in a dilute aqueous solution.
-
Heat the reaction mixture. The prebiotic synthesis is typically simulated under hydrothermal conditions, suggesting elevated temperatures. A systematic variation of temperature (e.g., 60-100°C) is recommended to determine the optimal condition for this compound formation.
-
Allow the reaction to proceed for a set period. Reaction times in prebiotic synthesis experiments can range from hours to several days. Time-course analysis is advisable to identify the point of maximum yield.
-
After cooling, the reaction mixture can be directly analyzed or subjected to purification steps.
Product Identification and Quantification
The products of the reaction are typically identified and quantified using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): For initial qualitative assessment of the reaction progress and product formation.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the different imidazole products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weights of the synthesized compounds.[1]
Signaling Pathways and Logical Relationships
The formation of this compound from erythrose and formamidine is a complex condensation reaction. The following diagrams illustrate the proposed reaction pathway and the overall experimental workflow.
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and analysis.
References
Prebiotic Genesis of Imidazole-4-acetaldehyde and Histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of biologically relevant molecules from simple precursors under plausible prebiotic conditions is a cornerstone of origin-of-life research. Histidine, with its catalytically versatile imidazole (B134444) side chain, is a crucial amino acid in modern biochemistry. This technical guide provides an in-depth exploration of the prebiotic synthesis of histidine, focusing on the formation of its key precursor, imidazole-4-acetaldehyde. We consolidate quantitative data from seminal studies, present detailed experimental protocols for laboratory replication, and offer visualizations of the synthetic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating prebiotic chemistry, the origins of life, and the abiotic synthesis of bioactive molecules.
Introduction
The abiotic synthesis of amino acids is a critical area of investigation into the origins of life. While the Miller-Urey experiment and subsequent studies have demonstrated the formation of many simple amino acids, the synthesis of more complex amino acids like histidine has presented a greater challenge. The key to the prebiotic formation of histidine lies in the synthesis of its aldehyde precursor, this compound.
Pioneering work by Shen, Miller, and Oró demonstrated a plausible prebiotic pathway to histidine through a two-step process:
-
Formation of this compound: The condensation of erythrose, a four-carbon sugar, with formamidine (B1211174).
-
Conversion to Histidine: A subsequent Strecker-like synthesis involving the reaction of this compound with hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃).
This guide will dissect these crucial steps, providing the available experimental details and quantitative outcomes to facilitate further research in this fascinating area.
Prebiotic Synthesis Pathway
The overall synthetic route from simple prebiotic precursors to histidine is a compelling example of chemical evolution. The pathway involves the formation of the imidazole ring, a critical heterocyclic structure in biology, from acyclic precursors.
Formation of this compound
The initial and crucial step is the formation of the imidazole ring of this compound from the reaction of erythrose and formamidine. This reaction is thought to proceed through an Amadori rearrangement, a type of isomerization reaction involving a glycosylamine.[1][2]
Strecker Synthesis of Histidine
Following the formation of this compound, its conversion to histidine is achieved via a Strecker synthesis.[3][4] This classic method for synthesizing amino acids involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. In the prebiotic context, these reactants are considered to have been available on the primitive Earth.
Quantitative Data Summary
The yields of the key products in the prebiotic synthesis of histidine have been quantified in laboratory experiments. The following tables summarize the reported yields based on the initial concentration of erythrose.
| Product | Precursors | Maximum Yield (%) | Reference |
| This compound | Erythrose, Formamidine | 1.6 | [4] |
| Imidazole-4-ethanol | Erythrose, Formamidine | 5.4 | [4] |
| Imidazole-4-glycol | Erythrose, Formamidine | 6.8 | [4] |
Table 1: Reported yields of imidazole derivatives from the reaction of erythrose and formamidine.
| Product | Precursors | Overall Yield (%) | Reference |
| Histidine | Erythrose, Formamidine, HCN, NH₃ | 3.5 | [3] |
Table 2: Overall yield of histidine from erythrose.
Experimental Protocols
The following protocols are based on the published work of Shen, Miller, and Oró, and represent the most detailed procedures available for the prebiotic synthesis of this compound and histidine.
Synthesis of this compound
Materials:
-
D-Erythrose
-
Formamidine hydrochloride
-
Deionized water
Procedure:
-
Combine the solutions in a sealed reaction vessel.
-
Heat the reaction mixture. The optimal temperature and reaction time require empirical determination, but heating at temperatures between 70°C and 100°C for several hours to days is a plausible range based on typical prebiotic simulation experiments.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them using the analytical methods described in section 4.3.
Synthesis of Histidine (Strecker Synthesis)
Materials:
-
Reaction mixture containing this compound
-
Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)
-
Ammonia (NH₃) solution
Procedure:
-
To the reaction mixture containing this compound (without isolation), add a source of cyanide and ammonia. Plausible prebiotic concentrations would be in the range of 0.01 M to 0.1 M.
-
The reaction is typically carried out in an aqueous solution at a moderate temperature (e.g., 25°C to 50°C).
-
The reaction should be allowed to proceed for a sufficient duration, likely on the order of days to weeks, to allow for the formation of the aminonitrile intermediate and its subsequent hydrolysis to histidine.
-
Analyze the reaction mixture for the presence of histidine using the analytical methods described below.
Analytical Methods
The identification and quantification of the products are critical for evaluating the success of the synthesis. The primary methods used in the original studies were Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
4.3.1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system capable of separating polar imidazole derivatives. A common starting point for imidazoles is a mixture of a polar organic solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). The exact ratio should be optimized to achieve good separation.
-
Visualization: UV light (if the compounds are UV-active) or a staining agent. Iodine vapor is a common general-purpose stain for organic compounds. Specific stains for imidazoles or amino acids can also be employed.
4.3.2. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column (e.g., C18) is suitable for the separation of these polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: UV detector, typically in the range of 210-220 nm for the imidazole ring.
-
Standard Comparison: Retention times of the synthesized products should be compared with those of authentic standards of this compound and histidine.
4.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Similar to the HPLC conditions described above.
-
MS Detector: An electrospray ionization (ESI) source is typically used for these types of molecules.
-
Analysis: The mass-to-charge ratio (m/z) of the eluting peaks should be compared to the expected molecular weights of this compound (C₅H₆N₂O, MW: 110.11 g/mol ) and histidine (C₆H₉N₃O₂, MW: 155.15 g/mol ). Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the products by fragmentation analysis.
Visualizations
Signaling Pathway Diagram
References
The Biological Role of Imidazole-4-Acetaldehyde in Histamine Inactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine (B1213489), a critical biogenic amine, exerts a wide array of physiological and pathological effects. Its rapid and efficient inactivation is paramount for maintaining cellular and systemic homeostasis. One of the primary routes of histamine catabolism is oxidative deamination, a pathway that crucially involves the transient intermediate, imidazole-4-acetaldehyde. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for this inactivation pathway, focusing on the generation and subsequent metabolism of this compound. We will detail the roles of diamine oxidase (DAO) and aldehyde dehydrogenase (ALDH), present quantitative kinetic data, and provide comprehensive experimental protocols for the assessment of these key enzymes. Furthermore, this guide will elucidate the clinical relevance of this pathway, particularly in the context of histamine intolerance and related disorders.
Introduction to Histamine and its Inactivation
Histamine is a potent signaling molecule involved in a myriad of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1][2] Its biological actions are mediated through four distinct G protein-coupled receptors (H1-H4).[2] The synthesis of histamine from the amino acid L-histidine is catalyzed by L-histidine decarboxylase. Once released, histamine is rapidly inactivated to prevent excessive receptor stimulation. Two major enzymatic pathways are responsible for histamine degradation: N-methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO).[1] This guide focuses on the latter pathway, which is the principal mechanism for the catabolism of extracellular and ingested histamine.
The Oxidative Deamination Pathway of Histamine
The oxidative deamination of histamine is a two-step enzymatic process that converts histamine into the inactive metabolite, imidazole-4-acetic acid. This compound is the critical, short-lived intermediate in this pathway.
Step 1: Formation of this compound by Diamine Oxidase (DAO)
Diamine oxidase (DAO), also known as histaminase, is a copper-containing enzyme that catalyzes the oxidative deamination of histamine's primary amino group.[3][4] This reaction produces this compound, ammonia, and hydrogen peroxide.[3] DAO is predominantly found in the small intestine, kidneys, and placenta, where it serves as a crucial barrier against the systemic absorption of dietary histamine.[1]
Step 2: Oxidation of this compound by Aldehyde Dehydrogenase (ALDH)
This compound is subsequently and rapidly oxidized to imidazole-4-acetic acid by NAD-dependent aldehyde dehydrogenase (ALDH) enzymes.[3] Several ALDH isozymes are capable of metabolizing this aldehyde.[5] The resulting imidazole-4-acetic acid is biologically inactive and is excreted in the urine.
Signaling and Metabolic Pathways
The oxidative deamination pathway of histamine is a critical component of overall histamine metabolism. The following diagram illustrates the key steps and enzymes involved.
Quantitative Data
The efficiency of histamine inactivation via this pathway is determined by the kinetic properties of the involved enzymes.
| Enzyme | Substrate | Km Value (M) | Notes |
| Diamine Oxidase (DAO) | Histamine | 2.9 x 10⁻⁵ | Determined using a spectrophotometric assay with peroxidase and 3-methyl-2-benzothiazolone hydrazone (MBTH).[6] |
| Aldehyde Dehydrogenase (Cytosolic) | N-tele-methylimidazole acetaldehyde (B116499) | 2.5 x 10⁻⁶ | This is a structurally similar substrate, suggesting a high affinity of ALDH for imidazole (B134444) aldehydes.[7] |
Biological Significance of this compound
This compound is a transient and reactive aldehyde. While its direct physiological or toxicological effects are not extensively characterized due to its rapid conversion to imidazole-4-acetic acid, the accumulation of aldehydes, in general, is known to be cytotoxic. Acetaldehyde, the metabolite of ethanol (B145695), can induce oxidative stress, DNA damage, and apoptosis in neuronal cells.[8][9][10] It is plausible that an accumulation of this compound, due to impaired ALDH activity, could have similar detrimental effects.
A 2022 observational study identified this compound as a potential biomarker for predicting postoperative opioid consumption in gastric cancer patients, suggesting its levels may reflect underlying metabolic differences.[3]
Clinical Relevance
Impaired function of the DAO-mediated histamine inactivation pathway can lead to a condition known as histamine intolerance.[1] This non-allergic hypersensitivity is characterized by an accumulation of histamine in the body, leading to a wide range of symptoms that mimic allergic reactions, including headaches, gastrointestinal disturbances, skin rashes, and respiratory issues.[1][11]
Several factors can contribute to reduced DAO activity, including genetic polymorphisms, gastrointestinal diseases, and the inhibitory effects of certain drugs.[12][13]
Experimental Protocols
Accurate measurement of DAO and ALDH activity is crucial for both research and clinical diagnostics. The following are detailed protocols for spectrophotometric assays of these enzymes.
Diamine Oxidase (DAO) Activity Assay (Colorimetric)
This protocol is based on the measurement of hydrogen peroxide produced during the oxidative deamination of a diamine substrate.
Materials:
-
Substrate Solution: 25 mM PIPES buffer (pH 7.2), containing 30 mM cadaverine (B124047) (or histamine) and 0.5% Triton X-100.
-
Color Solution: 25 mM MES buffer (pH 5.4), containing 100 µM DA-67 (chromogen), 6 U/mL horseradish peroxidase, 5 U/mL ascorbate (B8700270) oxidase, and 0.5% Triton X-100.
-
Stop Solution: 30 mM sodium diethyldithiocarbamate.
-
Serum sample.
-
Spectrophotometer.
Procedure:
-
Pre-incubate 1.5 mL of the Substrate Solution at 37°C for 5 minutes.[14]
-
Add 400 µL of the serum sample to the pre-incubated Substrate Solution.[14]
-
Incubate the mixture at 37°C for 30 minutes.[14]
-
Add 1.5 mL of the Color Solution and incubate at 37°C for 1 hour.[14]
-
Add 50 µL of the Stop Solution and mix.[14]
-
Measure the absorbance at 666 nm.[14]
-
A blank reaction should be performed using a blank solution instead of the serum sample.
-
DAO activity is calculated based on the change in absorbance over time, in comparison to a standard curve.
Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)
This protocol is based on the measurement of NADH produced during the oxidation of an aldehyde substrate.
Materials:
-
Assay Buffer.
-
Developer Solution.
-
NAD Solution.
-
WST Solution (chromogen).
-
Cofactor Solution.
-
Substrate Solution (e.g., acetaldehyde or another suitable aldehyde).
-
Tissue or cell lysate.
-
96-well plate.
-
Spectrophotometer capable of kinetic measurements.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in 4 volumes of Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.[14]
-
Working Reagent Preparation: For each reaction, prepare a working reagent by mixing 60 µL Assay Buffer, 10 µL Developer Solution (1X), 5 µL NAD Solution, 5 µL WST Solution, 5 µL Cofactor Solution, and 5 µL Substrate Solution.[14]
-
Assay: a. Add 10 µL of the prepared sample to a well of a 96-well plate.[14] b. Prepare a blank by adding 10 µL of Assay Buffer to a separate well.[14] c. Add 90 µL of the Working Reagent to each well.[14] d. Immediately mix well and start recording the absorbance at 440 nm at 30-second intervals for at least 4 minutes.[14]
-
Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve. ALDH activity is calculated using the extinction coefficient of the WST formazan (B1609692) product.
Conclusion
The oxidative deamination of histamine, with this compound as a key intermediate, is a fundamental pathway for histamine inactivation. The enzymes DAO and ALDH play critical roles in this process, and their dysfunction can have significant clinical implications, most notably in the pathogenesis of histamine intolerance. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and clinicians working to further elucidate the complexities of histamine metabolism and its role in health and disease. Future research should focus on the direct quantification of this compound in biological systems and a more thorough characterization of its potential biological activities.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetaldehyde Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaldehyde-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of ethanol and acetaldehyde on DNA and cell viability of cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Gateway: A Technical Guide to Imidazole-4-acetaldehyde Formation by Diamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental methodologies related to the formation of imidazole-4-acetaldehyde from histamine (B1213489), a critical reaction catalyzed by the enzyme diamine oxidase (DAO). Understanding this enzymatic process is paramount for research into histamine intolerance, allergic reactions, and the development of therapeutic interventions targeting histamine metabolism.
The Core Mechanism: Oxidative Deamination of Histamine
Diamine oxidase (DAO), also known as amine oxidase, copper-containing, 1 (AOC1) or formerly histaminase, is a key enzyme in the catabolism of extracellular histamine.[1][2] The primary mechanism of action involves the oxidative deamination of the primary amino group of histamine. This reaction, which requires molecular oxygen and water, yields this compound, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂) as products.[3][4]
The overall enzymatic reaction can be summarized as follows:
R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂[3]
In the context of histamine metabolism, this translates to:
Histamine + H₂O + O₂ → this compound + NH₃ + H₂O₂
This compound is subsequently oxidized further by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid, the final inactive metabolite that is excreted.[1][5]
Quantitative Data on Diamine Oxidase Activity
The efficiency of diamine oxidase is influenced by the substrate it acts upon. The following tables summarize key quantitative data regarding DAO's enzymatic activity with various substrates and the impact of known inhibitors.
Table 1: Substrate Specificity of Porcine Diamine Oxidase
| Substrate | Enzymatic Activity (mU) |
| Histamine | 28.16 ± 1.00 |
| Putrescine | 14.75 ± 0.50 |
| Cadaverine | 13.89 ± 0.62 |
| Tyramine | 4.25 ± 0.21 |
| Spermidine | 3.98 ± 0.15 |
| Spermine | 2.76 ± 0.11 |
Data sourced from a study on porcine kidney diamine oxidase.[3] Enzymatic activity is expressed in milliunits (mU), where one unit is the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.
Table 2: Known Inhibitors of Diamine Oxidase
| Inhibitor | Reported Inhibition | Reference |
| Chloroquine | > 90% | [6] |
| Clavulanic Acid | > 90% | [6] |
| Cimetidine | ~ 50% | [6] |
| Verapamil | ~ 50% | [6] |
| Isoniazid | > 20% | [6] |
| Metamizole | > 20% | [6] |
| Acetylcysteine | > 20% | [6] |
| Amitriptyline | > 20% | [6] |
| Aminoguanidine | Established DAO inhibitor | [7] |
Note: The reported inhibition percentages are from a literature review and may not represent standardized IC50 or Ki values.[6] Further research is needed for a direct comparison of inhibitory potency.
Experimental Protocols
Accurate measurement of diamine oxidase activity is crucial for research and clinical applications. Below are detailed methodologies for key experimental assays.
Spectrophotometric Assay for DAO Activity
This method is based on the measurement of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like putrescine or histamine.[8][9]
Materials:
-
Human or porcine DAO enzyme
-
Substrate (e.g., putrescine dihydrochloride (B599025) or histamine)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS, or a combination of 4-aminoantipyrine (B1666024) and a phenol)[10]
-
Phosphate buffer (e.g., 50 mM HEPES buffer, pH 7.2, containing 150 mM KCl)[10]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen chromogen (e.g., 414 nm for ABTS).[10]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO). Prepare working solutions of the DAO enzyme, substrate, HRP, and chromogen in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer.
-
Add the test compound solution at various concentrations.
-
Add the DAO enzyme solution.
-
Add a solution containing HRP and the chromogen.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Measurement: Immediately measure the increase in absorbance at the appropriate wavelength over time using a spectrophotometer in kinetic mode. The rate of increase in absorbance is proportional to the rate of H₂O₂ production and thus to the DAO activity.[10]
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percent inhibition of DAO activity for each concentration relative to a control reaction without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response model to calculate the IC50 value.
Fluorometric Assay for DAO Activity
This assay offers higher sensitivity compared to spectrophotometric methods and is suitable for measuring DAO activity in complex biological samples like plasma or tissue extracts.[5]
Materials:
-
DAO Assay Kit (e.g., Sigma-Aldrich MAK351) containing:
-
DAO Assay Buffer
-
DAO Probe (in DMSO)
-
DAO Substrate (Lyophilized)
-
DAO Enzyme Mix (Lyophilized)
-
H₂O₂ Standard
-
DAO Positive Control (Lyophilized)
-
-
Black 96-well plate
-
Fluorometer (λex = 535 nm/λem = 587 nm)
Procedure:
-
Sample Preparation:
-
For tissue or cell lysates, homogenize the sample in DAO Assay Buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Reagent Preparation: Reconstitute the lyophilized components (DAO Substrate, DAO Enzyme Mix, DAO Positive Control) as per the kit instructions.
-
Standard Curve Preparation: Prepare a series of H₂O₂ standards by diluting the H₂O₂ Standard in DAO Assay Buffer.
-
Assay Reaction:
-
Add samples, positive controls, and H₂O₂ standards to the wells of the black 96-well plate.
-
Prepare a Reaction Mix containing DAO Assay Buffer, DAO Substrate, DAO Enzyme Mix, and DAO Probe.
-
Add the Reaction Mix to the wells containing the samples and positive control.
-
For background controls, use a mix without the DAO substrate.
-
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence in kinetic mode at λex = 535 nm/λem = 587 nm.
-
Data Analysis: Subtract the background fluorescence from the sample readings. Calculate the DAO activity based on the rate of fluorescence increase and compare it to the H₂O₂ standard curve.
Radioextraction Assay (REA) for DAO Activity
This highly sensitive method utilizes a radiolabeled substrate to quantify DAO activity.[11][12]
Materials:
-
Radiolabeled substrate (e.g., [³H]putrescine-dihydrochloride)
-
DAO enzyme source (e.g., serum, plasma)
-
Assay buffer
-
Extraction solvent (non-toxic, chlorine-free)
-
Scintillation fluid
-
Beta-counter
Procedure:
-
Reaction Setup: Incubate the serum or plasma sample with the radiolabeled putrescine substrate in the assay buffer.
-
Enzymatic Reaction: DAO in the sample will metabolize the radiolabeled putrescine into Δ1-pyrroline, which contains the radiolabel.
-
Extraction: Selectively extract the radiolabeled Δ1-pyrroline from the reaction mixture using the extraction solvent.
-
Measurement: Add scintillation fluid to the organic phase containing the radiolabeled product.
-
Quantify the radioactivity using a beta-counter. The measured signal is directly proportional to the DAO activity in the sample.[11]
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex biochemical and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
Histamine Metabolism Pathway
Caption: The primary pathway for extracellular histamine degradation.
Experimental Workflow for DAO Activity Assay (Spectrophotometric)
Caption: A generalized workflow for a spectrophotometric DAO inhibition assay.
Conclusion and Future Directions
The formation of this compound by diamine oxidase is a fundamental step in histamine homeostasis. A thorough understanding of its mechanism, kinetics, and the methods to accurately measure its activity is indispensable for advancing research in histamine-related disorders and for the development of novel therapeutics. Future research should focus on elucidating the precise kinetic parameters of human DAO with a wider range of substrates and inhibitors, as well as on the development of more sensitive and high-throughput screening assays to facilitate drug discovery efforts in this critical area of pharmacology.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 3. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of a spectrophotometric method for measurement of activity of diamine oxidase in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eaglebio.com [eaglebio.com]
- 12. The Use of DAO as a Marker for Histamine Intolerance: Measurements and Determinants in a Large Random Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of the Aldehyde Group in Imidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-4-acetaldehyde is a heterocyclic organic compound of significant interest in biochemical and pharmaceutical research.[1][2] Structurally, it features an aromatic five-membered imidazole (B134444) ring with an acetaldehyde (B116499) group attached at the 4-position.[1][3][4][5] This molecule plays a crucial role as a key intermediate in the metabolic pathway of histamine (B1213489) and as a precursor in the synthesis of the essential amino acid, histidine.[1][3][4][6] The reactivity of this compound is largely dictated by the electrophilic nature of its aldehyde functional group, making it a versatile substrate for a variety of chemical transformations.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of the aldehyde group in this compound, supported by experimental data and relevant biochemical pathways.
Physicochemical Properties
This compound is a small molecule with the chemical formula C5H6N2O.[1][2][7] It is generally found as a solid and is soluble in water.[1][3][4][5] The imidazole ring confers both weakly acidic and basic properties to the molecule.[1][3][4][8]
| Property | Value | Reference |
| IUPAC Name | 2-(1H-imidazol-4-yl)acetaldehyde | [2] |
| Molecular Formula | C5H6N2O | [1][2][7] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| CAS Number | 645-14-7 | [1][2] |
| Appearance | Typically a colorless liquid or solid | [1] |
| Solubility | Soluble in water and common organic solvents | [1] |
| Acidity | Very weakly acidic | [1][4][5] |
| Basicity | Very strong basic compound (based on pKa) | [3] |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is highly reactive and participates in a range of chemical reactions, including oxidation, reduction, and condensation.[1]
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid. In biological systems, this conversion is catalyzed by the enzyme aldehyde dehydrogenase, particularly the mitochondrial form, to yield imidazole-4-acetic acid.[3][4][6]
Reduction
The aldehyde group can be reduced to a primary alcohol, forming imidazole-4-ethanol. This reaction can be achieved using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[1]
Condensation Reactions
With amines, this compound undergoes condensation reactions to form imines or Schiff bases, which are important intermediates in organic synthesis.[1]
Strecker Synthesis
A notable reaction involving the aldehyde group is the Strecker synthesis, which converts this compound into the amino acid histidine.[1][3] This reaction involves the treatment of the aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4] This pathway is considered a plausible prebiotic route for the formation of histidine.[3][4]
Caption: Key chemical reactions of the aldehyde group in this compound.
Biochemical Significance
This compound is a key metabolite in the degradation of histamine.[4][6] The enzyme diamine oxidase catalyzes the oxidative deamination of histamine to produce this compound.[6] This intermediate is then further oxidized by aldehyde dehydrogenase to imidazole-4-acetic acid, which is subsequently excreted.[6] This metabolic pathway is crucial for the biological inactivation of histamine.[6]
Caption: Metabolic pathway of histamine degradation.
Experimental Protocols
Detailed experimental protocols for the reactions of this compound are specific to the desired transformation. Below is a generalized methodology for the Strecker synthesis of histidine from this compound, based on described prebiotic synthesis experiments.[4]
Objective: To synthesize histidine from this compound via the Strecker synthesis.
Materials:
-
This compound
-
Ammonia (aqueous solution)
-
Hydrogen cyanide (or a cyanide salt such as KCN)
-
Acid for hydrolysis (e.g., HCl)
-
Solvent (e.g., water)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
pH meter
-
Analytical equipment for product characterization (e.g., NMR, HPLC)
Generalized Procedure:
-
Imine Formation: Dissolve this compound in an aqueous solution of ammonia. The reaction mixture is stirred to facilitate the formation of the imine intermediate.[4]
-
Nitrile Addition: Introduce hydrogen cyanide (or a cyanide salt) to the reaction mixture. This results in the nucleophilic addition of the cyanide ion to the imine, forming an α-aminonitrile.[4]
-
Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding amino acid, histidine. This step is typically carried out under acidic conditions and may require heating.
-
Isolation and Purification: The resulting histidine is isolated from the reaction mixture and purified using techniques such as crystallization or chromatography.
-
Characterization: The identity and purity of the synthesized histidine are confirmed using analytical methods.
Caption: Generalized experimental workflow for the Strecker synthesis.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound. Infrared (IR) spectroscopy can be used to identify the key functional groups.
| Spectroscopic Data | Wavenumber (cm⁻¹) | Functional Group |
| IR Spectroscopy | 1725 | Aldehyde C=O stretch |
| 1600–1580 | Imidazole C=C/N=C stretches | |
| 2850–2750 | Aldehyde C–H stretch |
Conclusion
The aldehyde group of this compound is a key determinant of its chemical reactivity and biological function. Its susceptibility to oxidation, reduction, and condensation reactions makes it a versatile intermediate in both metabolic pathways and synthetic organic chemistry. Understanding the properties and reactivity of this functional group is crucial for researchers in drug development and biochemistry, particularly in studies related to histamine metabolism and amino acid synthesis. The continued investigation of this compound and its derivatives holds promise for the development of new therapeutic agents and a deeper understanding of fundamental biochemical processes.
References
- 1. Buy this compound (EVT-402530) | 645-14-7 [evitachem.com]
- 2. 1H-Imidazole-5-acetaldehyde | C5H6N2O | CID 150841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 4. Buy this compound | 645-14-7 [smolecule.com]
- 5. Showing Compound imidazole acetaldehyde (FDB030915) - FooDB [foodb.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Spectroscopic Characterization of Imidazole-4-acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole-4-acetaldehyde is a key intermediate in histamine (B1213489) metabolism and a precursor in the synthesis of the essential amino acid, histidine. A thorough understanding of its structural and electronic properties is crucial for its application in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization process.
Introduction
This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) is a heterocyclic aldehyde that plays a significant role in various biological pathways.[1] Its bifunctional nature, containing both a reactive aldehyde group and a nucleophilic/basic imidazole (B134444) ring, makes it a molecule of interest in medicinal chemistry and drug design. Accurate spectroscopic characterization is fundamental to confirming its identity, assessing purity, and studying its interactions with biological targets. This guide synthesizes the available spectroscopic information for this compound and provides standardized protocols for its analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. It is important to note that while some experimental data is available, a complete set of experimentally derived high-resolution data is not consistently reported in the literature. Therefore, predicted data from reliable sources is also included and is clearly identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 (imidazole) | ~ 7.5 - 8.0 | Singlet | Chemical shift is sensitive to solvent and pH. |
| H-5 (imidazole) | ~ 6.8 - 7.2 | Singlet | |
| -CH₂- (methylene) | ~ 3.6 - 4.0 | Doublet | Coupled to the aldehyde proton. |
| -CHO (aldehyde) | ~ 9.5 - 9.8 | Triplet | Coupled to the methylene (B1212753) protons. |
| N-H (imidazole) | Broad, variable | Broad Singlet | Often exchanges with D₂O. Position is highly dependent on solvent and concentration. |
Note: The above ¹H NMR data is based on typical chemical shifts for similar imidazole derivatives and should be considered as predictive. Experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (imidazole) | 135.9 |
| C-4 (imidazole) | 135.3 |
| C-5 (imidazole) | 117.8 |
| -CH₂- (methylene) | 46.5 |
| -CHO (aldehyde) | 195.1 |
Source: Predicted data from publicly available spectral databases.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray Ionization (ESI) | Positive | 111.055 | 83 ([M+H-CO]⁺), 68 ([C₃H₄N₂]⁺) |
Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3200-3500 | Broad, Medium |
| C-H Stretch (aromatic) | 3000-3150 | Medium |
| C-H Stretch (aldehyde) | 2720, 2820 | Medium, Sharp (often two bands) |
| C=O Stretch (aldehyde) | 1680-1710 | Strong, Sharp |
| C=N Stretch (imidazole ring) | 1500-1600 | Medium |
| C=C Stretch (imidazole ring) | 1400-1500 | Medium |
Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the sample and the desired information (e.g., observation of the N-H proton).
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition
-
Tune and shim the NMR spectrometer to the deuterated solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
3.1.3. ¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
Mass Spectrometry
3.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization method (e.g., ESI, APCI).
3.2.2. Data Acquisition (LC-MS)
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatographic column (e.g., C18) to separate the analyte from any impurities.
-
Set the mass spectrometer to acquire data in a positive or negative ionization mode over a relevant mass range (e.g., m/z 50-200).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion ([M+H]⁺) and fragmenting it to observe the daughter ions.
Infrared (IR) Spectroscopy
3.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
3.3.2. Data Acquisition
-
Record a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, MS, and IR techniques provides a comprehensive understanding of its molecular structure. While a complete set of high-resolution experimental data remains to be fully documented in the literature, the available predicted and experimental information, in conjunction with the detailed protocols provided in this guide, offers a solid foundation for researchers. The logical workflow presented ensures a systematic approach to the structural confirmation of this important biomolecule, which is essential for its application in scientific research and drug development.
References
The Strecker Synthesis of Histidine: A Technical Guide to Utilizing Imidazole-4-acetaldehyde as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Strecker synthesis of histidine, with a specific focus on the utilization of imidazole-4-acetaldehyde as a key precursor. This document details the underlying chemical principles, offers generalized experimental protocols, presents relevant quantitative data, and outlines methods for purification and characterization.
Introduction
Histidine, an essential amino acid, possesses a unique imidazole (B134444) side chain that imparts it with significant biological roles, including its involvement in enzyme catalysis, metal ion binding, and proton buffering. The Strecker synthesis, a classic method for the synthesis of α-amino acids, offers a viable pathway to histidine. This guide explores the synthesis of histidine from this compound, a route that has been of interest in both prebiotic chemistry and modern synthetic organic chemistry.
The overall transformation involves a two-step process: the formation of an α-aminonitrile intermediate from this compound, followed by the hydrolysis of the nitrile to yield the corresponding amino acid, histidine.
Reaction Pathway and Mechanism
The Strecker synthesis of histidine from this compound proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the final amino acid.
Step 1: Formation of 2-amino-3-(1H-imidazol-4-yl)propanenitrile
This compound reacts with ammonia (B1221849) and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide) to form the α-aminonitrile intermediate. The reaction is believed to proceed via the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion.
Step 2: Hydrolysis to Histidine
The resulting 2-amino-3-(1H-imidazol-4-yl)propanenitrile is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding histidine.
Caption: Reaction pathway for the Strecker synthesis of histidine.
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of histidine and its precursors. It is important to note that much of the detailed yield data comes from studies on prebiotic synthesis, which may not be directly representative of optimized laboratory conditions.
Table 1: Yields of Imidazole Precursors in Prebiotic Synthesis Models [1]
| Precursor | Starting Materials | Maximum Yield (%) |
| This compound | Erythrose and formamidine | 1.6 |
| Imidazole-4-ethanol | Erythrose, formaldehyde, and ammonia | 5.4 |
| Imidazole-4-glycol | Erythrose, formaldehyde, and ammonia | 6.8 |
Table 2: Overall Yield of Histidine in a Prebiotic Strecker Synthesis Model [2]
| Starting Material for Imidazole Ring | Overall Yield of Histidine (%) |
| Erythrose | 3.5 |
Note: This yield is based on the initial amount of erythrose and encompasses both the formation of this compound and its subsequent conversion to histidine without isolation of the intermediate.
Experimental Protocols
The following are generalized experimental protocols based on the principles of the Strecker synthesis and standard laboratory practices. Researchers should optimize these procedures for their specific equipment and safety protocols.
Synthesis of 2-amino-3-(1H-imidazol-4-yl)propanenitrile
This procedure describes the formation of the α-aminonitrile intermediate from this compound.
Materials:
-
This compound
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Aqueous ammonia (NH₄OH)
-
Methanol (B129727) or Ethanol
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve this compound in a suitable solvent such as aqueous methanol or ethanol.
-
Add a solution of ammonium chloride and aqueous ammonia to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium cyanide or sodium cyanide to the cooled mixture with constant stirring.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent to isolate the crude α-aminonitrile.
Hydrolysis of 2-amino-3-(1H-imidazol-4-yl)propanenitrile to Histidine
This procedure outlines the hydrolysis of the α-aminonitrile to the final product, histidine.
Materials:
-
Crude 2-amino-3-(1H-imidazol-4-yl)propanenitrile
-
Concentrated hydrochloric acid (HCl) or a strong base like sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Reflux the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) for several hours.
-
Monitor the completion of the hydrolysis by a suitable analytical technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture.
-
If acid hydrolysis was performed, neutralize the excess acid carefully with a base (e.g., ammonium hydroxide) to precipitate the crude histidine.
-
If base hydrolysis was used, neutralize with an acid to the isoelectric point of histidine (pH ~7.6) to induce precipitation.
-
Collect the crude histidine by filtration and wash with cold water.
Purification of Histidine by Ion-Exchange Chromatography
Crude histidine can be purified using cation-exchange chromatography.
Materials:
-
Crude Histidine
-
Cation-exchange resin (e.g., Dowex 50)
-
Hydrochloric acid (for resin preparation and elution)
-
Ammonium hydroxide (for elution)
-
Deionized water
Procedure:
-
Prepare a column with a cation-exchange resin (H⁺ form).
-
Dissolve the crude histidine in a minimal amount of acidic water and load it onto the column.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the bound histidine using a gradient of aqueous ammonia (e.g., 0 to 2M).
-
Collect fractions and monitor for the presence of histidine using a suitable method (e.g., ninhydrin (B49086) test or UV-Vis spectroscopy).
-
Combine the histidine-containing fractions and remove the ammonia by rotary evaporation.
-
The purified histidine can be crystallized from an appropriate solvent system (e.g., water/ethanol).
References
The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of Imidazole-4-Acetaldehyde in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-4-acetaldehyde is a reactive aldehyde and a significant intermediate in the metabolism of histamine (B1213489).[1] While the presence of its precursor, histamine, in various food products is well-documented, the natural occurrence of this compound itself has been less thoroughly investigated. This technical guide provides an in-depth overview of the current understanding of this compound in food, including its formation, known presence, and analytical methodologies for its detection and quantification. The transient and reactive nature of this compound presents unique analytical challenges, contributing to the limited quantitative data available.
Biochemical Formation in Food Products
The primary pathway for the formation of this compound in biological systems, including certain foods, is the oxidative deamination of histamine.[1][2] This reaction is catalyzed by the enzyme diamine oxidase (DAO), a copper-dependent enzyme.[1][3]
Key steps in the formation of this compound from Histamine:
-
Histamine Presence: Histamine is formed from the decarboxylation of the amino acid histidine by the enzyme histidine decarboxylase, an action often carried out by microorganisms present in fermented foods.[4] Foods rich in histamine include aged cheeses, cured meats, fermented vegetables (like sauerkraut and kimchi), and alcoholic beverages.[4][5]
-
Diamine Oxidase (DAO) Activity: DAO is naturally present in various organisms and has been identified in some food sources, such as raw legume sprouts (pea, lentil, and mung bean).[3] The presence and activity of DAO in food can lead to the conversion of histamine to this compound.
-
Further Metabolism: this compound is an intermediate and is typically further oxidized by aldehyde dehydrogenase (ALDH) to the more stable imidazole-4-acetic acid.[1]
The following diagram illustrates the biochemical pathway from histamine to imidazole-4-acetic acid, highlighting the central role of this compound.
Documented Occurrence in Food Products
Direct quantitative data on the concentration of this compound in food is scarce in the scientific literature. Most available information indicates its detection without specifying quantities. This is likely due to its high reactivity and transient nature, making stable quantification challenging.
| Food Product Category | Specific Food Items | Quantitative Data | Reference |
| Fruits | Pears | Detected, not quantified | [6] |
| Vegetables | Roselles, New Zealand Spinach, Calabash | Detected, not quantified | [6] |
| Fungi | Jew's Ears | Detected, not quantified | [6] |
| Spices | Cloves | Detected, not quantified | [7] |
| Fruits | Pomegranate, Wax Apple | Detected, not quantified | [7] |
| Nuts | Acorn | Detected, not quantified | [7] |
Table 1: Documented Presence of this compound in Food Products
Proposed Experimental Protocol for Quantification
Given the absence of a standardized method for this compound quantification in food, this guide proposes a robust analytical approach based on established methods for other volatile aldehydes and imidazole (B134444) compounds. This protocol utilizes derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a technique known for its high sensitivity and selectivity.[8]
Sample Preparation and Extraction
The initial step involves the extraction of the analyte from the complex food matrix. A bisulfite extraction method can be adapted to selectively isolate aldehydes.[9]
-
Homogenization: Homogenize a known weight of the food sample in a suitable buffer.
-
Extraction:
-
Add a solution of sodium bisulfite to the homogenized sample. Aldehydes will react to form water-soluble bisulfite adducts.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde components.
-
Discard the organic phase.
-
Basify the aqueous phase to reverse the bisulfite addition and liberate the aldehyde.
-
Perform a second liquid-liquid extraction with a fresh aliquot of organic solvent to isolate the this compound.
-
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the extract.
Derivatization
To enhance volatility and improve chromatographic separation for GC-MS analysis, a derivatization step is crucial. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes.[10]
-
Reconstitute the concentrated extract in a suitable solvent (e.g., acetonitrile).
-
Add a solution of PFBHA and a catalyst (e.g., pyridine).
-
Incubate the mixture to allow for the formation of the PFBHA-oxime derivative of this compound.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode for high sensitivity.
-
Oven Program: A temperature gradient program to ensure separation of the derivative from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the this compound-PFBHA derivative.
-
The following diagram outlines the proposed experimental workflow.
Signaling Pathways and Biological Significance
The primary known biological role of this compound is as a transient intermediate in histamine metabolism.[1] Ingested this compound would likely be rapidly metabolized by aldehyde dehydrogenases in the gastrointestinal tract and liver.
While specific signaling pathways directly activated by this compound are not well-elucidated, it is plausible that, as a reactive aldehyde, it could participate in pathways associated with general aldehyde toxicity. Acetaldehyde, the more common aldehyde, is known to be genotoxic and can form adducts with DNA and proteins, leading to cellular stress and damage.[12] It has also been shown to activate MAP kinase signaling pathways.[13] Further research is required to determine if this compound at physiologically relevant concentrations from food sources can exert similar effects.
The following diagram illustrates the logical relationship between histamine-containing foods and the potential for this compound exposure and subsequent metabolic processing.
Conclusion
This compound remains a challenging analyte to study in food matrices due to its reactivity and likely low concentrations. While its formation from histamine is biochemically established, a significant gap exists in the quantitative data regarding its natural occurrence in everyday food products. The development and validation of sensitive and specific analytical methods, such as the proposed GC-MS protocol, are essential to accurately assess human exposure to this compound through diet. Further research is also needed to fully understand its potential biological activities and role in signaling pathways beyond its established function in histamine metabolism. For professionals in drug development, understanding the baseline dietary exposure to such reactive aldehydes could be pertinent in the context of drug metabolism and safety assessments, particularly for therapeutics that may modulate aldehyde dehydrogenase activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Foods Rich in Diamine Oxidase: Boost Your Enzyme Levels Naturally - Creative Enzymes [creative-enzymes.com]
- 4. Histamine in Food: When Fermentation Turns Risky - Alitudo S [alitudos.hr]
- 5. amandahamilton.com [amandahamilton.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetaldehyde makes a distinct mutation signature in single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Enzymatic Conversion of Histamine to Imidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine (B1213489), a pivotal biogenic amine, plays a crucial role in a myriad of physiological and pathological processes, including allergic responses, neurotransmission, and gastric acid secretion. The precise regulation of histamine levels is paramount for maintaining homeostasis, and its enzymatic degradation is a key control mechanism. This technical guide provides a comprehensive overview of the primary enzymatic pathway for histamine catabolism: the conversion of histamine to imidazole-4-acetaldehyde, a reaction catalyzed by the copper-dependent enzyme diamine oxidase (DAO). This document details the biochemical properties of the enzymes involved, presents quantitative kinetic data, and offers detailed experimental protocols for the assessment of this metabolic pathway. Furthermore, it visualizes the core enzymatic reaction, associated signaling pathways, and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Histamine is synthesized from the amino acid histidine via the action of L-histidine decarboxylase and exerts its biological effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R).[1][2] The termination of histamine signaling is primarily achieved through two enzymatic pathways: N-methylation by histamine-N-methyltransferase (HNMT) in the intracellular space and oxidative deamination by diamine oxidase (DAO) in the extracellular environment.[3][4] This guide focuses on the DAO-mediated pathway, which is the principal mechanism for the degradation of ingested histamine and the clearance of histamine released into the extracellular space.[3]
The DAO-catalyzed reaction converts histamine into this compound, which is subsequently oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase (ALDH).[5][6] Dysregulation of this pathway, often due to deficient DAO activity, can lead to histamine intolerance, a condition characterized by an array of symptoms mimicking allergic reactions.[7] A thorough understanding of the enzymatic conversion of histamine to this compound is therefore critical for the development of diagnostics and therapeutics for histamine-related disorders.
The Enzymatic Cascade
The conversion of histamine to imidazole-4-acetic acid is a two-step enzymatic process.
Diamine Oxidase (DAO)
Diamine oxidase (EC 1.4.3.22), also known as histaminase, is a homodimeric glycoprotein (B1211001) that belongs to the copper-containing amine oxidase family.[4][8] It is predominantly expressed in the small intestine, colon, placenta, and kidneys.[7] DAO catalyzes the oxidative deamination of histamine, replacing the primary amino group with an aldehyde group. This reaction requires molecular oxygen and a copper cofactor.[1]
The overall reaction is as follows:
Histamine + O₂ + H₂O → this compound + NH₃ + H₂O₂
Aldehyde Dehydrogenase (ALDH)
This compound is a reactive aldehyde that is rapidly detoxified by the action of aldehyde dehydrogenases (EC 1.2.1.3).[9] These enzymes are a group of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[10] The mitochondrial ALDH2 is a key enzyme in aldehyde metabolism.[11]
The reaction is as follows:
This compound + NAD⁺ + H₂O → Imidazole-4-acetic acid + NADH + H⁺
Quantitative Enzyme Kinetics
The efficiency of the enzymatic conversion of histamine to this compound and its subsequent oxidation is determined by the kinetic parameters of the involved enzymes. A summary of available quantitative data is presented below.
| Enzyme | Substrate | Source | Km (µM) | Vmax | kcat (s⁻¹) | Optimal pH | Reference |
| Diamine Oxidase (DAO) | Histamine | Porcine Kidney | 2.9 - 20 | Not specified | Not specified | 7.2 - 7.4 | [2][12] |
| Diamine Oxidase (DAO) | Putrescine | Porcine Kidney | 2270 ± 140 | Not specified | Not specified | 7.2 | [13] |
| Aldehyde Dehydrogenase (ALDH2) | Acetaldehyde | Human Liver | < 1 | Not specified | Not specified | Alkaline | [11] |
| Aldehyde Dehydrogenase (ALDH1) | Acetaldehyde | Human Liver | 270 | Not specified | Not specified | Alkaline | [11] |
Mandatory Visualizations
Enzymatic Conversion Pathway
Caption: Enzymatic conversion of histamine to imidazole-4-acetic acid.
Histamine Receptor Signaling and Termination
Caption: Termination of H1 receptor signaling by DAO-mediated histamine degradation.
Experimental Workflow for In Vitro Histamine Degradation
Caption: General workflow for in vitro analysis of histamine degradation by DAO.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments related to the enzymatic conversion of histamine to this compound.
Spectrophotometric Assay for Diamine Oxidase (DAO) Activity
This protocol is based on the principle that the hydrogen peroxide (H₂O₂) produced in the DAO-catalyzed reaction can be used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Histamine dihydrochloride (B599025) solution (10 mM in phosphate buffer)
-
Horseradish peroxidase (HRP) solution (10 U/mL in phosphate buffer)
-
4-Aminoantipyrine (4-AAP) solution (10 mM in distilled water)
-
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) solution (10 mM in distilled water)
-
DAO-containing sample (e.g., tissue homogenate, purified enzyme)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 510 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add:
-
100 µL of phosphate buffer
-
20 µL of DAO sample or standard
-
20 µL of HRP solution
-
20 µL of 4-AAP solution
-
20 µL of DCHBS solution
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction: Add 20 µL of histamine solution to each well.
-
Kinetic measurement: Immediately measure the absorbance at 510 nm every minute for 10-20 minutes at 37°C.
-
Calculate DAO activity: Determine the rate of change in absorbance (ΔA/min). The activity of DAO is proportional to this rate. A standard curve using known concentrations of H₂O₂ can be used to convert the absorbance change to the amount of H₂O₂ produced. One unit of DAO activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.
Fluorometric Assay for Diamine Oxidase (DAO) Activity
This is a highly sensitive method that measures the H₂O₂ produced using a fluorogenic substrate.
Materials:
-
DAO assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Histamine solution (10 mM in assay buffer)
-
Horseradish peroxidase (HRP) solution (10 U/mL in assay buffer)
-
Amplex™ Red reagent (10 mM in DMSO) or a similar fluorogenic substrate
-
DAO-containing sample
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Prepare the working solution: Prepare a working solution containing HRP and Amplex™ Red in the assay buffer. Protect from light.
-
Add reagents to the plate: In each well of a black 96-well microplate, add:
-
50 µL of DAO sample or standard
-
50 µL of the working solution
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes, protected from light.
-
Initiate the reaction: Add 10 µL of histamine solution to each well.
-
Kinetic measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Calculate DAO activity: Determine the rate of change in fluorescence (ΔRFU/min). A standard curve with known concentrations of H₂O₂ should be used to quantify the DAO activity.
Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
Materials:
-
This compound standard
-
Mobile phase A: 0.1% Phosphoric acid in water
-
Mobile phase B: Acetonitrile
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Sample extracts from in vitro DAO reactions
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction (e.g., by adding perchloric acid to a final concentration of 0.4 M).
-
Centrifuge the sample to pellet precipitated proteins (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A and B. For example, start with 5% B, increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210-220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Conclusion
The enzymatic conversion of histamine to this compound by diamine oxidase is a fundamental process in regulating histamine levels and terminating its physiological effects. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for their study. The provided visualizations offer a clear conceptual framework for the biochemical reactions, signaling context, and experimental design. A deeper understanding of this metabolic route is essential for the development of novel therapeutic strategies for a range of histamine-related disorders, from allergies to gastrointestinal and neurological conditions. Further research is warranted to fill the existing gaps in the quantitative kinetic data for the enzymes involved, which will further refine our understanding and modeling of histamine metabolism.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. agilent.com [agilent.com]
- 6. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 10. DSpace [mospace.umsystem.edu]
- 11. researchgate.net [researchgate.net]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
The Unseen Culprit: A Technical Guide to the Role of Imidazole-4-acetaldehyde in Histidinemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidinemia, an autosomal recessive metabolic disorder, arises from a deficiency in the enzyme histidase (histidine ammonia-lyase), leading to elevated levels of histidine in bodily fluids. While largely considered a benign condition, the biochemical sequelae of this enzymatic block are complex and not fully elucidated. This technical guide delves into the often-overlooked role of imidazole-4-acetaldehyde, a reactive aldehyde metabolite, in the pathophysiology of histidinemia. Through the upregulation of alternative metabolic pathways, specifically the decarboxylation of excess histidine to histamine (B1213489), there is a consequential increase in the production of this compound. This document provides a comprehensive overview of the metabolic derangements in histidinemia, focusing on the generation and potential toxicity of this compound. We present quantitative data on metabolite accumulation, detailed experimental protocols for their measurement, and logical diagrams of the involved biochemical pathways to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction: The Biochemical Landscape of Histidinemia
Histidinemia is characterized by a primary defect in the major catabolic pathway of histidine. The enzyme histidase, which normally converts histidine to urocanic acid, is deficient, leading to a significant accumulation of histidine in the blood, urine, and cerebrospinal fluid. Consequently, the body shunts the excess histidine into alternative, typically minor, metabolic pathways. These include:
-
Transamination: The conversion of histidine to imidazolepyruvic acid.
-
Decarboxylation: The conversion of histidine to histamine via the enzyme histidine decarboxylase.
While the accumulation of histidine itself is a key diagnostic marker, the downstream metabolites of these alternative pathways are of increasing interest for their potential pathophysiological roles. One such metabolite, arising from the increased flux through the histamine pathway, is this compound.
The Metabolic Shift: Generation of this compound
In histidinemia, the elevated concentration of histidine drives its conversion to histamine. Studies have confirmed that patients with histidinemia exhibit hyperhistaminemia, which is positively correlated with plasma histidine levels. Histamine is subsequently metabolized through two primary routes: methylation to N-methylhistamine and oxidative deamination to this compound, a reaction catalyzed by diamine oxidase (DAO). This this compound is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the more stable imidazoleacetic acid.
The increased substrate availability (histamine) in histidinemia logically leads to an increased production of this compound. While direct measurements of this compound in histidinemia patients are not extensively reported in the literature, a significant body of indirect evidence, such as elevated urinary excretion of histamine and imidazoleacetic acid, strongly supports its increased formation.
Quantitative Data on Metabolite Accumulation in Histidinemia
The following tables summarize the reported quantitative data on the accumulation of histidine and its key metabolites in individuals with histidinemia compared to healthy controls. It is important to note the absence of direct quantitative data for this compound in the available literature, representing a significant knowledge gap.
Table 1: L-Histidine Levels in Blood Plasma
| Population | Mean Concentration (μM) | Range (μM) | Reference(s) |
| Healthy Controls | 95 | 70-120 | |
| Histidinemia Patients | 855 | 290-1420 |
Table 2: Urinary Metabolite Excretion in Histidinemia
| Metabolite | Condition | Excretion Level | Reference(s) |
| Histamine | Histidinemia | Higher than controls | |
| Nτ-methylhistamine | Histidinemia | Higher than controls | |
| Imidazoleacetic acid | Histidinemia | Higher than controls | |
| Imidazolepyruvic acid | Histidinemia | Detected in urine |
The Pathophysiological Significance of this compound
This compound belongs to the class of reactive aldehydes, which are known for their cytotoxic effects. While research specifically on the toxicity of this compound is limited, the general toxicity of aldehydes is well-established and includes:
-
Formation of Protein Adducts: Aldehydes can react with the functional groups of amino acids in proteins, leading to protein cross-linking, inactivation of enzymes, and disruption of cellular functions.
-
Induction of Oxidative Stress: Aldehyde metabolism can generate reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis.
-
Mitochondrial Dysfunction: Some aldehydes can impair mitochondrial function by inhibiting key enzymes in the electron transport chain.
Although histidinemia is generally considered benign, a subset of individuals, particularly those with perinatal complications, may exhibit neurological symptoms such as intellectual disability and speech delays. The potential neurotoxicity of accumulating this compound, a reactive aldehyde, in the brain warrants further investigation as a possible contributing factor to these occasional clinical manifestations.
Signaling Pathways and Experimental Workflows
Biochemical Pathways in Histidinemia
The following diagram illustrates the primary and alternative metabolic pathways of histidine, highlighting the block in the major pathway and the subsequent shunting of histidine towards the formation of this compound in histidinemia.
Caption: Metabolic fate of L-histidine in histidinemia.
Experimental Workflow for Metabolite Analysis
The diagram below outlines a typical experimental workflow for the quantification of imidazole (B134444) metabolites, including this compound, from biological samples.
Caption: General workflow for imidazole metabolite analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the study of this compound and other metabolites in histidinemia.
Protocol for Quantification of this compound in Urine by HPLC-MS/MS
This protocol is a composite based on established methods for aldehyde and imidazole analysis.
1. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
Immediately after collection, add a preservative/antioxidant solution (e.g., ascorbic acid to a final concentration of 1 mg/mL) to prevent degradation of labile metabolites.
-
Store samples at -80°C until analysis.
2. Sample Preparation and Derivatization:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound).
-
Adjust the pH of the sample to 4.0 with 0.1 M HCl.
-
Add 50 µL of a 10 mM solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile.
-
Vortex and incubate at room temperature for 1 hour in the dark to allow for the formation of the stable hydrazone derivative.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
3. Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the DNPH derivatives with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.
4. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of the this compound-DNPH derivative and the internal standard.
5. Quantification:
-
Generate a calibration curve using standards of this compound treated with the same derivatization and extraction procedure.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol for GC-MS Analysis of Imidazole Compounds in Urine
This protocol is adapted from methods for the analysis of various imidazole compounds.
1. Sample Preparation and Derivatization:
-
To 500 µL of urine, add an appropriate internal standard.
-
Adjust the pH to 8.0 with 1 M NaOH.
-
Add 100 µL of acetonitrile, 50 µL of pyridine, and 200 µL of anhydrous ethanol.
-
Add 70 µL of isobutyl chloroformate and vortex vigorously for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample and extract the derivatives with 500 µL of ethyl acetate (B1210297).
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan for the characteristic ions of the derivatized imidazole compounds.
Future Directions and Conclusion
The role of this compound in the pathophysiology of histidinemia remains an under-investigated area with significant potential for yielding new insights into the occasional clinical manifestations of this disorder. The strong biochemical rationale for its increased production, coupled with the known toxicity of reactive aldehydes, positions this compound as a compelling candidate for further research.
Future studies should focus on:
-
Direct Quantification: Developing and applying sensitive analytical methods to directly measure this compound levels in a cohort of histidinemia patients and correlating these levels with clinical phenotypes.
-
Toxicity Studies: Investigating the specific cytotoxic and neurotoxic effects of this compound in relevant in vitro and in vivo models.
-
Therapeutic Strategies: Exploring therapeutic interventions aimed at mitigating the production or enhancing the detoxification of this compound, which could be beneficial for the subset of histidinemia patients who exhibit clinical symptoms.
Methodological & Application
Application Note: Quantification of Imidazole-4-acetaldehyde in Urine Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Imidazole-4-acetaldehyde is a key intermediate metabolite in the degradation pathway of histamine (B1213489).[1][2] Histamine is a crucial biogenic amine involved in local immune responses, neurotransmission, and gut function.[3][4] The quantification of its metabolites in urine provides a non-invasive method to study histamine turnover and related pathologies, such as allergies, inflammation, and gastrointestinal disorders.[5][6][7] This application note details a robust and sensitive method for the quantification of this compound in human urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS).
Biochemical Pathway this compound is formed from histamine through oxidative deamination, a reaction catalyzed by diamine oxidase (DAO). It is subsequently oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase.[1][2] Monitoring this pathway is essential for understanding histamine metabolism.
Caption: Metabolic pathway of histamine to this compound.
Experimental Protocols
This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method, which is highly effective for retaining and separating polar metabolites like this compound.[5][8]
1. Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard.
-
Urine Samples: Collected from subjects and stored at -20°C or lower until analysis.[5]
-
Equipment: Centrifuge, vortex mixer, analytical balance, micropipettes.
2. Sample Preparation A simple "dilute and shoot" method is employed to minimize sample manipulation and potential analyte degradation.[5][6] This approach is efficient for high-throughput analysis.
Caption: Urine sample preparation workflow for HPLC-MS analysis.
Detailed Protocol:
-
Thaw frozen urine samples in a water bath at 37°C for approximately 10 minutes.[9]
-
Vortex the thawed samples to ensure homogeneity.
-
In a microcentrifuge tube, add 10 µL of urine to 990 µL of acetonitrile. This achieves a final volume with approximately 95% acetonitrile, which is ideal for HILIC chromatography.[5]
-
Vortex the mixture thoroughly.
-
Store the samples at -20°C and centrifuge prior to injection to precipitate proteins and other debris.[5]
-
Transfer the clear supernatant to an HPLC vial for analysis.
3. HPLC-MS/MS Method The following tables outline the instrumental parameters for the analysis. Note that specific MS/MS transitions and collision energies should be optimized for the instrument in use.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., two connected in series)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient followed by an isocratic hold (Optimize for separation)[5] |
| Flow Rate | 0.4 mL/min[10] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~10 minutes[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[10] |
| Precursor Ion (Q1) | m/z 111.1 [M+H]⁺ (for this compound) |
| Product Ions (Q3) | To be determined empirically (e.g., m/z 94.1, m/z 68.1) |
| Collision Energy (CE) | To be optimized for each transition |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4. Calibration and Quantification Due to the endogenous nature of this compound and the presence of significant matrix effects in urine, the standard addition method is recommended for accurate quantification.[5] This involves adding known amounts of the analytical standard to sample aliquots to create a calibration curve within the matrix itself, correcting for sample-specific interference.
Data Presentation
Method validation should be performed in compliance with regulatory guidelines (e.g., ICH M10) to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5] The following table summarizes representative performance data for histamine metabolite analysis, which can be expected for a validated this compound assay.
Table 3: Summary of Quantitative Performance (Illustrative Data)
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [10][11] |
| Limit of Detection (LOD) | 1 - 25 nM | [10] |
| Limit of Quantification (LOQ) | 1 - 50 nM | [10] |
| Intra-run Precision (%RSD) | < 4.3% | [7] |
| Inter-run Precision (%RSD) | < 8.4% | [7] |
| Accuracy (% Recovery) | 85 - 115% |[7] |
Overall Experimental Workflow
The entire process from sample collection to final data reporting involves several key stages, each critical for ensuring data quality and reproducibility.
Caption: Comprehensive workflow for urinary this compound analysis.
Conclusion The described HPLC-MS method provides a sensitive, specific, and high-throughput solution for quantifying this compound in urine. The simple sample preparation protocol and the use of HILIC for chromatography are well-suited for analyzing this polar metabolite. Accurate quantification using this method can serve as a valuable tool in clinical research and drug development for monitoring histamine turnover and associated physiological and pathological conditions.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jasem.com.tr [jasem.com.tr]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
Enzymatic assay for diamine oxidase activity using Imidazole-4-acetaldehyde
Application Note: Enzymatic Assay for Diamine Oxidase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diamine oxidase (DAO), also known as histaminase, is a key enzyme in the metabolism of extracellular histamine (B1213489) and other biogenic amines like putrescine.[1][2] The enzyme catalyzes the oxidative deamination of these substrates, playing a crucial role in preventing the accumulation of histamine, which is implicated in allergic reactions and inflammatory responses.[1] A deficiency in DAO activity can lead to histamine intolerance, a condition characterized by a variety of adverse symptoms.[1][3] Therefore, the quantification of DAO activity is a valuable tool in both clinical diagnostics and research. This application note details a common and reliable method for determining DAO activity in biological samples such as serum and plasma.[1]
Principle of the Assay
The enzymatic assay for diamine oxidase activity is typically a coupled-enzyme assay. In the first step, DAO catalyzes the oxidative deamination of a substrate, such as histamine or putrescine. When histamine is used as the substrate, the reaction yields imidazole-4-acetaldehyde, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[2][4][5]
The subsequent steps of the assay utilize the hydrogen peroxide generated. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic or fluorogenic substrate, leading to the formation of a colored or fluorescent product. The rate of increase in absorbance or fluorescence is directly proportional to the DAO activity in the sample.[1][6] This method provides a sensitive and quantitative measurement of DAO enzymatic activity.
Histamine Metabolism Pathway
The following diagram illustrates the central role of Diamine Oxidase (DAO) in the degradation of extracellular histamine.
Caption: Histamine is synthesized from L-histidine and is primarily degraded by DAO to this compound.
Materials and Reagents
-
96-well clear or black microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
DAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
DAO Substrate (e.g., Histamine dihydrochloride (B599025) or Putrescine dihydrochloride)
-
Horseradish Peroxidase (HRP)
-
Chromogenic or Fluorogenic HRP Substrate (e.g., Amplex Red, 4-aminoantipyrine (B1666024) with a phenolic compound)
-
Hydrogen Peroxide (H₂O₂) Standard Solution
-
Diamine Oxidase (DAO) Enzyme Standard
-
Biological Sample (e.g., serum, plasma)
-
Deionized Water (dH₂O)
Experimental Protocol
This protocol provides a general guideline for a 96-well plate-based DAO activity assay. Optimization may be required for specific sample types and plate readers.
1. Reagent Preparation
-
DAO Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
DAO Substrate Solution: Prepare a stock solution of the DAO substrate (e.g., 100 mM Histamine) in dH₂O. The final working concentration will typically be in the range of 1-10 mM.
-
HRP Solution: Prepare a stock solution of HRP (e.g., 10 U/mL) in DAO Assay Buffer.
-
HRP Substrate Solution: Prepare the chromogenic or fluorogenic substrate according to the manufacturer's instructions.
-
H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards by diluting a stock solution of H₂O₂ in DAO Assay Buffer. A typical range for the standard curve is 0-50 µM.
2. Sample Preparation
-
Collect blood samples and process them to obtain serum or plasma.
-
Samples should be stored at 2-8°C if analyzed within a few hours. For longer-term storage, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Thaw samples on ice before use. If necessary, centrifuge the samples to remove any precipitates.
3. Assay Procedure
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the DAO Assay Buffer, HRP solution, and the HRP substrate solution.
-
Add Standards and Samples:
-
Standard Curve: Add a known volume of each H₂O₂ standard to separate wells containing the reaction mixture.
-
Samples: Add the biological sample (e.g., 10-20 µL of serum or plasma) to other wells containing the reaction mixture.
-
Blank: Include a well with the reaction mixture and sample but without the DAO substrate to account for background signal.
-
-
Initiate the Reaction: Add the DAO substrate solution to all wells except the blank to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time may need to be optimized.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength for the chosen HRP substrate. For kinetic assays, take readings at multiple time points.
Experimental Workflow
Caption: Workflow for the enzymatic assay of Diamine Oxidase (DAO) activity.
Data Presentation and Analysis
1. Standard Curve
Generate a standard curve by plotting the absorbance or fluorescence values of the H₂O₂ standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the signal, 'x' is the H₂O₂ concentration, 'm' is the slope, and 'c' is the y-intercept.
2. Calculation of DAO Activity
The DAO activity in the sample is calculated based on the rate of H₂O₂ production.
-
First, determine the concentration of H₂O₂ produced in each sample well using the standard curve equation.
-
Then, calculate the DAO activity using the following formula:
DAO Activity (U/L) = (Δ[H₂O₂] / Δt) * (V_reaction / V_sample) * D
Where:
-
Δ[H₂O₂] is the change in hydrogen peroxide concentration (in µM) over the incubation time.
-
Δt is the incubation time (in minutes).
-
V_reaction is the total volume of the reaction in the well.
-
V_sample is the volume of the sample added to the well.
-
D is the dilution factor of the sample, if any.
One unit (U) of DAO activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified assay conditions.
-
Sample Data Table
The following table provides an example of data that could be obtained from a DAO activity assay.
| Sample ID | Absorbance at 570 nm | H₂O₂ Concentration (µM) | DAO Activity (U/L) |
| Blank | 0.052 | 0 | N/A |
| Standard 1 (0 µM) | 0.055 | 0 | N/A |
| Standard 2 (10 µM) | 0.255 | 10 | N/A |
| Standard 3 (20 µM) | 0.458 | 20 | N/A |
| Standard 4 (30 µM) | 0.661 | 30 | N/A |
| Control Sample | 0.310 | 12.75 | 15.3 |
| Test Sample 1 | 0.185 | 6.65 | 7.98 |
| Test Sample 2 | 0.420 | 18.25 | 21.9 |
Note: The H₂O₂ concentration is calculated from the standard curve, and the DAO activity is calculated using the formula provided above, assuming a 30-minute incubation time, a 20 µL sample volume in a 200 µL reaction volume, and no sample dilution.
Conclusion
The described spectrophotometric method provides a robust and sensitive means to quantify diamine oxidase activity in various biological samples. This assay is a valuable tool for researchers and clinicians investigating histamine intolerance and other conditions related to altered biogenic amine metabolism. Proper validation of the assay and adherence to a standardized protocol are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Imidazole-4-acetaldehyde as a Potential Biomarker for Postoperative Opioid Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective postoperative pain management is a critical aspect of patient recovery, with opioids being a cornerstone of analgesic therapy. However, patient response to opioids and consumption levels can vary significantly, leading to inadequate pain control for some and increased risk of adverse effects and potential for misuse in others. The identification of preoperative biomarkers that can predict a patient's postoperative opioid requirement is a key area of research in personalized medicine.
Recent metabolomic studies have highlighted a potential link between the histamine (B1213489) metabolism pathway and postoperative opioid consumption. Specifically, imidazole-4-acetaldehyde, a direct metabolite of histamine, has been identified as a potential preoperative serum biomarker. An observational study in gastric cancer patients revealed that lower preoperative levels of this compound were associated with higher postoperative opioid consumption[1][2]. This suggests that variations in histamine degradation may influence individual sensitivity to pain and the subsequent need for opioid analgesia.
These application notes provide a summary of the current findings and detailed protocols for the quantification of this compound in serum, aiming to facilitate further research into its viability as a clinical biomarker.
Data Presentation
The following table summarizes the key findings from a 2022 observational study by Li et al., which compared preoperative serum metabolite levels in gastric cancer patients with high and low postoperative sufentanil consumption[1][2].
| Biomarker | Patient Group | Observation | Implication |
| This compound | High Opioid Consumption | Down-regulated compared to the low consumption group. | Lower preoperative levels may predict higher postoperative opioid needs. |
| Low Opioid Consumption | Up-regulated compared to the high consumption group. | Higher preoperative levels may be indicative of lower postoperative opioid requirements. |
Note: The study by Li et al. reported a relative down-regulation of this compound in the high opioid consumption group. Specific quantitative values (e.g., fold change, absolute concentrations) were not available in the referenced abstracts.
Signaling Pathway: Histamine Metabolism
This compound is a key intermediate in one of the primary pathways of histamine degradation. Understanding this pathway is crucial for interpreting the role of this biomarker. Histamine is metabolized extracellularly by diamine oxidase (DAO) and intracellularly by histamine-N-methyltransferase (HNMT).
Experimental Workflow
The following diagram outlines the general workflow for investigating the association between preoperative serum this compound and postoperative opioid consumption.
Experimental Protocols
The following protocols are provided as a guide for the quantification of this compound in human serum samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These are generalized methods and may require optimization for specific instrumentation and laboratory conditions.
Serum Sample Collection and Preparation
-
Blood Collection: Collect whole blood from patients into serum separator tubes.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes[3].
-
Centrifugation: Centrifuge the tubes at 2,000-3,000 x g for 10 minutes to separate the serum[3].
-
Serum Harvesting: Carefully aspirate the supernatant (serum) and transfer to a clean polypropylene (B1209903) tube[3].
-
Storage: Immediately store the serum samples at -80°C until analysis to ensure metabolite stability[3].
Protein Precipitation and Metabolite Extraction
This step is crucial to remove proteins that can interfere with the analysis.
-
Thawing: Thaw frozen serum samples on ice.
-
Solvent Preparation: Prepare a protein precipitation solvent of ice-cold methanol (B129727) or acetonitrile. A common ratio is 1:4 (serum:solvent)[3].
-
Precipitation: In a microcentrifuge tube, add 400 µL of the cold precipitation solvent to 100 µL of serum[3].
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation[4][5].
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins[5][6].
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis of this compound
Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.
-
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo Fisher Q Exactive)
-
-
Chromatographic Conditions (Example):
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient (Example):
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Column re-equilibration at 95% B
-
-
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): To be determined for this compound (C₅H₆N₂O, MW: 110.11)
-
Product Ions (m/z): To be determined by infusion of a standard
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flows: Optimize for the specific instrument.
-
-
Quantification:
-
Create a calibration curve using a certified standard of this compound.
-
The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
Data analysis is performed using the instrument's software to integrate peak areas and determine concentrations based on the calibration curve.
-
Conclusion
The emerging evidence suggesting this compound as a preoperative biomarker for postoperative opioid consumption is a promising development in the field of personalized pain management. The provided protocols offer a framework for researchers to further investigate and validate this potential biomarker. Rigorous validation of its predictive value across diverse patient populations and surgical procedures is necessary to translate this finding into a clinically applicable diagnostic tool. This could ultimately lead to more tailored analgesic strategies, improving patient outcomes and mitigating the risks associated with opioid use.
References
- 1. researchgate.net [researchgate.net]
- 2. rs1799836 [biomedprofile.appspot.com]
- 3. What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols for the Synthesis and Pharmacological Study of Imidazole-4-acetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmacological applications of imidazole-4-acetaldehyde derivatives. The protocols and data presented are intended to guide researchers in the development of novel therapeutics based on this versatile scaffold.
Introduction
This compound is a key metabolite of histamine (B1213489), playing a role in its biological inactivation pathway.[1][2] Derivatives of this compound are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the imidazole (B134444) core.[3] The imidazole ring is a privileged structure in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[4][5] This document outlines synthetic strategies to access novel this compound derivatives and summarizes their potential pharmacological activities.
Data Presentation
The following table summarizes the available quantitative data on the pharmacological activity of selected imidazole derivatives. While specific data for a wide range of this compound derivatives is still emerging, the provided data for structurally related compounds highlights the potential of this class of molecules.
| Compound Class | Derivative | Target | Activity (Ki/IC50) | Reference |
| Imidazole-containing Carbamates | Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates | Human Histamine H3 Receptor | < 100 nM (Ki) | [6] |
| Imidazole-containing Carbamates | Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates | Human Histamine H4 Receptor | 118 - 1460 nM (Ki) | [6] |
| N-substituted Imidazole | N-substituted-2-butyl-4-chloro-1H-imidazole | Angiotensin-Converting Enzyme (ACE) | 1.31 ± 0.026 μM (IC50) | [7] |
| Fungicide Imidazoles | Miconazole (B906) | Adenylyl Cyclase 9 (AC9) | ~8 μM (EC50 for activation) | [8] |
| Fungicide Imidazoles | Miconazole | Adenylyl Cyclase 1 & 2 (AC1, AC2) | ~20 μM (IC50 for inhibition) | [8] |
| Fungicide Imidazoles | Clotrimazole | Adenylyl Cyclase (AC1, 2, 9) | Inhibitor (10-100 μM) | [8] |
Experimental Protocols
General Synthesis of Substituted Imidazoles via Multicomponent Reactions
A versatile method for the synthesis of substituted imidazoles is the one-pot multicomponent reaction, often based on the Debus-Radziszewski synthesis.[9][10] This approach allows for the rapid generation of a library of diverse imidazole derivatives.
Protocol: Ultrasound-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [10]
This protocol can be adapted for the synthesis of this compound derivatives by using a protected form of a 1,2-dicarbonyl compound bearing an acetaldehyde (B116499) precursor.
-
Reaction Setup: In a 50 mL flask, combine the aldehyde (1.0 mmol), a primary aromatic amine (4.0 mmol), and ammonium (B1175870) acetate (B1210297) (4.0 mmol, 308 mg).
-
Catalyst and Solvent: Add a suitable catalyst, such as nanocrystalline magnesium aluminate (0.05 g), and ethanol (B145695) (2 mL).
-
Sonication: Sonicate the mixture using an ultrasound bath (50 kHz) at 60 °C. The temperature can be controlled with a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, add water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure tetrasubstituted imidazole.
-
Synthesis of N-Aryl Imidazole Derivatives
N-arylation of the imidazole core can be achieved through various coupling reactions.
Protocol: Ultrasound-Assisted N-Arylation of Imidazole [11]
-
Reaction Setup: In a suitable reaction vessel, combine the imidazole starting material, the aryl halide, and a recoverable palladium catalyst supported on aluminum oxy-hydroxide (Pd/AlO(OH)).
-
Solvent: Use a mixture of water and isopropyl alcohol (v/v = 1/1) as the solvent.
-
Reaction Conditions: Subject the reaction mixture to ultrasonic irradiation at a suitable temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification:
-
After the reaction, the catalyst can be recovered by filtration.
-
The product can be isolated from the filtrate by extraction and purified by column chromatography.
-
Signaling Pathways and Potential Pharmacological Targets
This compound derivatives, due to their structural similarity to histamine and the inherent reactivity of the imidazole scaffold, are anticipated to modulate several key signaling pathways.
Histamine Receptor Signaling
As a metabolite of histamine, this compound and its derivatives are prime candidates for interacting with histamine receptors (H1-H4), which are G-protein coupled receptors (GPCRs).[6] Modulation of these receptors can impact a wide range of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.
Caption: Potential modulation of histamine receptor signaling pathways.
MAP Kinase Signaling Pathway
Some imidazole derivatives have been shown to act as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling cascades.[12] Acetaldehydes, in general, have also been shown to alter MAP kinase signaling.[13] This suggests that this compound derivatives could have anti-inflammatory properties by targeting this pathway.
Caption: Potential inhibition of the p38 MAP kinase signaling pathway.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and pharmacological screening of a library of this compound derivatives.
Caption: A typical workflow for drug discovery with imidazole derivatives.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct stimulation of adenylyl cyclase 9 by the fungicide imidazole miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Study of Aldehyde Dehydrogenase Using Imidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-4-acetaldehyde is a critical intermediate in the metabolic pathway of histamine (B1213489), a key biogenic amine involved in allergic responses, neurotransmission, and gastric acid secretion.[1] This aldehyde is formed from histamine through oxidative deamination by diamine oxidase (DAO). Subsequently, this compound is oxidized to imidazole-4-acetic acid by the action of NAD-dependent aldehyde dehydrogenases (ALDHs).[1] Understanding the kinetics of this reaction is vital for research into histamine metabolism and its potential dysregulation in various pathological conditions.
The superfamily of ALDH enzymes plays a crucial role in the detoxification of both endogenous and exogenous aldehydes.[2] Several ALDH isozymes, including the cytosolic ALDH1 and the mitochondrial ALDH2, are capable of metabolizing this compound.[3] Given that ALDHs are also the primary enzymes responsible for the detoxification of acetaldehyde (B116499), the toxic metabolite of ethanol, there is a potential for competitive interaction between alcohol and histamine metabolic pathways.[4][5] This interaction can have significant physiological consequences, as the accumulation of acetaldehyde can compete with the breakdown of this compound.[4][5]
These application notes provide detailed protocols for the in vitro study of ALDH activity using this compound as a substrate, present key kinetic data for major human ALDH isozymes, and illustrate the relevant metabolic pathway and experimental workflow.
Data Presentation
The following table summarizes the Michaelis-Menten constants (Km) for this compound with the major human liver aldehyde dehydrogenase isozymes, ALDH1 (cytosolic) and ALDH2 (mitochondrial). For comparative purposes, the Km values for acetaldehyde, the primary metabolite of ethanol, are also included.
| Substrate | Isozyme | Km (µM) | Conditions | Reference |
| This compound | ALDH1 (E1, Cytosolic) | 40 | pH 7.4, 500 µM NAD+ | [3][6] |
| This compound | ALDH2 (E2, Mitochondrial) | 50 | pH 7.4, 500 µM NAD+ | [3][6] |
| Acetaldehyde | ALDH1 (E1, Cytosolic) | 50 | pH 7.4 | [3][6] |
| Acetaldehyde | ALDH2 (E2, Mitochondrial) | 1 | pH 7.4 | [3][6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determination of ALDH Activity with this compound
This protocol is adapted from standard spectrophotometric ALDH assays and is suitable for measuring the activity of purified ALDH or ALDH in cell/tissue lysates using this compound as the substrate. The assay is based on the measurement of NADH production, which has an absorbance maximum at 340 nm.
Materials:
-
Purified ALDH isozyme or cell/tissue lysate
-
This compound
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NAD+ in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water. Note: Aldehyde solutions can be unstable; prepare fresh or store aliquots at -80°C.
-
Dilute the ALDH enzyme preparation to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
For each reaction, prepare a master mix containing Assay Buffer and NAD+ solution. For a final reaction volume of 200 µL, a typical master mix would contain 178 µL of Assay Buffer and 2 µL of 10 mM NAD+ (for a final concentration of 100 µM).
-
Add 180 µL of the master mix to each well of the 96-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Include a blank control for each sample containing the master mix and the enzyme preparation but substituting 10 µL of deionized water for the substrate.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution (for a final concentration of 500 µM, or as desired).
-
Immediately start monitoring the increase in absorbance at 340 nm in a kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (V) in ΔAbs/min from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank control from the rate of the sample reaction to correct for any background activity.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (V * Reaction Volume) / (ε * Path Length * Enzyme Volume)
-
Where:
-
ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹
-
Path Length is typically determined by the plate reader or can be calculated based on the volume in the well.
-
-
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Km and Vmax of an ALDH isozyme for this compound by measuring reaction rates at varying substrate concentrations.
Procedure:
-
Follow the setup in Protocol 1, but prepare a range of dilutions of the this compound stock solution.
-
A typical concentration range to test would span from approximately 0.1 * Km to 10 * Km. Based on the known data, a range of 5 µM to 500 µM would be appropriate.
-
Set up reactions for each substrate concentration in duplicate or triplicate.
-
Initiate the reactions and measure the initial reaction rates (V₀) as described in Protocol 1.
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to conduct in vitro studies on the interaction between this compound and aldehyde dehydrogenase. The established kinetic parameters for human ALDH1 and ALDH2 serve as a valuable reference for these studies. By utilizing the detailed methodologies, scientists can further investigate the role of ALDH in histamine metabolism, explore potential drug interactions, and elucidate the physiological consequences of altered ALDH activity in various disease states.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 3. Human aldehyde dehydrogenase: metabolism of putrescine and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scilit.com [scilit.com]
Detecting a Key Histamine Metabolite: Application Notes and Protocols for Imidazole-4-acetaldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Imidazole-4-acetaldehyde, a crucial intermediate in histamine (B1213489) metabolism. The methods outlined below are designed to offer robust and reliable quantification in various biological matrices, supporting research in pharmacology, drug development, and clinical diagnostics.
Introduction
This compound is a key metabolite formed from the oxidative deamination of histamine by the enzyme diamine oxidase (DAO).[1] It is subsequently oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase.[1][2] As a transient but important species in the histamine pathway, accurate detection of this compound can provide valuable insights into histamine regulation and the effects of novel therapeutics targeting this pathway. This document details several analytical methods for its detection and quantification.
Histamine Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of histamine, highlighting the role of this compound.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of imidazole (B134444) compounds and acetaldehyde. While specific data for this compound is limited, these values for related compounds provide a benchmark for expected performance.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference(s) |
| HPLC-UV | Imidazole Antifungals | Pharmaceutical Dosage | 0.13 - 0.41 µg/mL | - | >0.999 | - | [3][4] |
| LC-MS/MS | 4-Methylimidazole | Plasma & CSF | 25 ng/mL | 50 ng/mL | >0.99 | 98 - 107 | [5] |
| LC-MS/MS | Various Imidazoles | Atmospheric Particles | 1 - 25 nM | 1 - 50 nM | >0.99 | - | [6] |
| GC-MS | Imidazole-like compounds | Aqueous Solution | 0.055 - 0.891 µg/mL | 0.237 - 1.937 µg/mL | - | 58.8 - 161.0 | |
| Enzymatic Assay | Acetaldehyde | Alcoholic Beverages | 1.3 mg/L | 1.6 mg/L | - | 96 - 102 | [7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices or after extensive cleanup.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Urine: Centrifuge urine at 2,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 with the mobile phase.
-
Tissue: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline) and follow the protein precipitation procedure for plasma.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength between 210-230 nm, based on the UV absorbance spectrum of this compound.
-
-
Quantification: Prepare a calibration curve using a series of standard solutions of this compound in the mobile phase. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for detecting low concentrations of this compound in complex biological matrices.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Follow the initial steps of protein precipitation as described for the HPLC-UV method.
-
Incorporate an isotopically labeled internal standard prior to extraction to correct for matrix effects and procedural losses.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the sample, wash with water, and elute the analyte with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of this compound.
Experimental Workflow:
Methodology:
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample using a suitable organic solvent.
-
Derivatize the aldehyde group with a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable, volatile oxime.
-
Extract the derivatized product into an organic solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other sample components.
-
Injection: Splitless injection mode.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Enzymatic Assay
This method utilizes the specificity of aldehyde dehydrogenase to quantify this compound by measuring the production of NADH.
Experimental Workflow:
Methodology:
-
Sample Preparation: Clarify biological samples by centrifugation to remove any precipitates.
-
Assay Procedure:
-
In a 96-well plate or cuvette, add buffer (e.g., sodium pyrophosphate buffer, pH 8.5), NAD+, and the sample.
-
Initiate the reaction by adding a specific aldehyde dehydrogenase that is active with this compound.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
-
Quantification: The concentration of this compound is determined by comparing the rate of NADH formation to a standard curve prepared with known concentrations of the analyte.
Conclusion
The analytical methods presented provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and specificity, LC-MS/MS is the recommended approach. HPLC-UV offers a cost-effective alternative for less complex samples, while GC-MS and enzymatic assays provide further options for specific applications. Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Role of Imidazole-4-acetaldehyde in Prebiotic Chemical Evolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed investigation into the significance of imidazole-4-acetaldehyde in the context of prebiotic chemical evolution. This document outlines its plausible prebiotic synthesis, its crucial role as a precursor to the essential amino acid histidine, and the experimental protocols to replicate and study these foundational reactions. The information is intended to guide researchers in exploring the origins of life and the abiotic pathways that may have led to the emergence of vital biomolecules.
Introduction
This compound is a key intermediate in the prebiotic synthesis of histidine, one of the twenty proteinogenic amino acids. Its formation from simple, prebiotically plausible precursors and its subsequent conversion to histidine via a Strecker-type synthesis provide a compelling pathway for the abiotic emergence of this functionally critical amino acid. The imidazole (B134444) side chain of histidine is a versatile catalyst in many enzymes, suggesting that its prebiotic availability could have been a significant event in the evolution of biological catalysis. This document details the known prebiotic synthesis routes to this compound and its derivatives, providing quantitative data and detailed experimental protocols for their investigation.
Prebiotic Synthesis of this compound and Related Compounds
This compound has been synthesized under plausible prebiotic conditions from simple starting materials. The primary pathways investigated involve the reaction of erythrose with either formamidine (B1211174) or a mixture of formaldehyde (B43269) and ammonia. These reactions also yield related imidazole compounds, imidazole-4-ethanol and imidazole-4-glycol, which can be converted to this compound under prebiotic conditions.
Quantitative Data Summary
The following table summarizes the maximum reported yields of this compound and its co-products from prebiotic synthesis experiments.
| Starting Materials | Product | Maximum Yield (based on erythrose) | Reference |
| Erythrose and Formamidine | This compound | 1.6% | Shen et al., 1987[1] |
| Erythrose and Formamidine | Imidazole-4-glycol | 6.8% | Shen et al., 1987[1] |
| Erythrose, Formaldehyde, and Ammonia | Imidazole-4-ethanol | 5.4% | Shen et al., 1987[1] |
| Erythrose, Formaldehyde, and Ammonia | Imidazole-4-glycol | 6.8% | Shen et al., 1987[1] |
| Erythrose, Formamidine, HCN, and Ammonia (overall) | Histidine | 3.5% | Shen et al., 1990[2][3] |
Experimental Protocols
The following protocols are based on the foundational work demonstrating the prebiotic synthesis of this compound and its conversion to histidine.
Synthesis of this compound from Erythrose and Formamidine
This protocol describes the formation of this compound and imidazole-4-glycol from the reaction of a simple sugar and a formamidine source.
Materials:
-
D-Erythrose
-
Formamidine hydrochloride
-
Deionized water
-
Nitrogen gas
-
Reaction vessel (e.g., sealed glass ampoule or pressure vessel)
-
Heating apparatus (e.g., oven or heating block)
Procedure:
-
Prepare an aqueous solution of D-erythrose and formamidine hydrochloride. The molar ratio and concentration should be optimized based on the original literature (e.g., starting with equimolar amounts in the range of 0.1 M).
-
Adjust the pH of the solution to a relevant prebiotic range (e.g., pH 7-9) using a suitable buffer or base.
-
De-gas the solution by bubbling with nitrogen gas to create an anoxic environment, simulating the early Earth's atmosphere.
-
Seal the reaction vessel and heat at a constant temperature (e.g., 70-100 °C) for a specified period (e.g., 24-72 hours).
-
After cooling, open the vessel and analyze the reaction mixture for the presence of this compound and imidazole-4-glycol.
Synthesis of Imidazole-4-ethanol and Imidazole-4-glycol from Erythrose, Formaldehyde, and Ammonia
This protocol outlines the synthesis of imidazole-4-ethanol and imidazole-4-glycol.
Materials:
-
D-Erythrose
-
Formaldehyde solution
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Deionized water
-
Nitrogen gas
-
Reaction vessel
-
Heating apparatus
Procedure:
-
Prepare an aqueous solution containing D-erythrose, formaldehyde, and ammonium hydroxide.
-
Adjust the pH if necessary.
-
De-gas the solution with nitrogen and seal the reaction vessel.
-
Heat the mixture under controlled temperature conditions (e.g., 70-100 °C) for a defined reaction time.
-
Cool the reaction and proceed with analysis.
Conversion of this compound to Histidine (Strecker Synthesis)
This protocol describes the conversion of the synthesized this compound to histidine in a one-pot reaction.[2][3]
Materials:
-
Reaction mixture from Protocol 3.1 (containing this compound)
-
Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl) for hydrolysis
-
Heating apparatus
Procedure:
-
To the crude reaction mixture containing this compound, add an aqueous solution of ammonium chloride, ammonium hydroxide, and a cyanide source.
-
Stir the reaction mixture at room temperature or gentle heating for a period sufficient for the formation of the corresponding aminonitrile (e.g., several hours to a day).
-
Acidify the reaction mixture with hydrochloric acid.
-
Heat the mixture to hydrolyze the aminonitrile to the amino acid, histidine.
-
Cool the reaction and analyze for the presence of histidine.
Analytical Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A solvent system capable of separating polar imidazole derivatives (e.g., a mixture of butanol, acetic acid, and water).
-
Visualization: Ninhydrin spray for amino acids and specific imidazole-staining reagents.
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector at a wavelength suitable for imidazoles (e.g., 210-220 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Coupling of HPLC with a mass spectrometer allows for the definitive identification of products based on their mass-to-charge ratio and fragmentation patterns.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the investigation of this compound in a prebiotic context.
Caption: Prebiotic synthesis pathways to this compound and its conversion to histidine.
Caption: General experimental workflow for the synthesis and analysis of histidine from prebiotic precursors.
Conclusion
The synthesis of this compound from simple, prebiotically abundant molecules and its efficient conversion to histidine underscores a robust pathway for the abiotic formation of a key biological building block. The protocols and data presented herein provide a framework for researchers to further investigate the nuances of these reactions, explore alternative pathways, and understand the broader implications of imidazole derivatives in the context of chemical evolution. Future research may focus on the catalytic activities of this compound and related compounds in other prebiotic processes, such as the formation of nucleotides or the polymerization of amino acids, further elucidating the intricate chemical web that may have led to the origin of life.
References
Application Notes and Protocols: Pharmacokinetic Studies of Imidazole-4-acetaldehyde in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole-4-acetaldehyde is a reactive aldehyde and a key intermediate in the metabolism of histamine (B1213489).[1][2] It is formed via the oxidative deamination of histamine by the enzyme diamine oxidase and is further metabolized to imidazole-4-acetic acid by aldehyde dehydrogenase.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for evaluating its physiological and pathological roles, as well as for the development of therapeutics that may interact with its metabolic pathway.
Metabolic Pathway of this compound
This compound is an endogenous metabolite.[3] In humans and other mammals, it is a part of the histidine metabolism pathway.[1] The primary pathway for its formation is the deamination of histamine, catalyzed by amine oxidases. Subsequently, it is rapidly oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase.[1]
Experimental Protocols for Pharmacokinetic Studies
The following are generalized protocols for conducting pharmacokinetic studies of a small molecule like this compound in rodent models. These protocols should be adapted based on the specific experimental goals and institutional guidelines.
Animal Model Selection and Preparation
-
Animal Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies due to their well-characterized physiology and handling ease.[4][5]
-
Animal Health: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless the experimental design requires fasting.[6]
-
Catheterization (Optional): For serial blood sampling, surgical implantation of a catheter into the jugular vein or carotid artery can be performed to minimize stress and improve the quality of pharmacokinetic data.
Compound Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., saline, PBS) for administration. The stability of the compound in the vehicle should be confirmed.
-
Routes of Administration:
-
Intravenous (IV) Bolus: Administered typically through a tail vein or a catheter to determine the elimination kinetics and bioavailability.[7]
-
Oral (PO) Gavage: Used to assess oral absorption and bioavailability.[7]
-
Intraperitoneal (IP): An alternative to IV administration, often used in rodents.[8]
-
-
Dose Selection: The dose will depend on the study's objectives. For initial studies, a range of doses can be tested to assess dose-linearity.
Blood Sample Collection
-
Sampling Time Points: Blood samples should be collected at predetermined time points to adequately define the absorption, distribution, and elimination phases. A typical schedule for an IV bolus might be: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[7] For oral administration, earlier time points might be more frequent to capture the absorption phase.[9]
-
Blood Collection Sites:
-
Serial Sampling: From a catheter or via tail vein, saphenous vein, or submandibular vein.
-
Terminal Sampling: Cardiac puncture under anesthesia.
-
-
Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).[9] Plasma is then separated by centrifugation and stored at -80°C until analysis. Due to the reactive nature of aldehydes, immediate processing and the use of derivatizing agents in the collection tubes might be necessary to stabilize the analyte.
Bioanalytical Method
Due to the reactive and polar nature of aldehydes, their quantification in biological matrices can be challenging.[10][11] Derivatization is often required to improve chromatographic retention and detection sensitivity.
-
Sample Preparation: Protein precipitation followed by derivatization is a common approach.
-
Derivatization Reagents: Reagents that react with the aldehyde group to form a stable, less polar, and more easily detectable product are used. Examples include 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12]
-
Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[13] A reverse-phase HPLC method with a C18 column is often suitable.[13]
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Data Presentation
While specific quantitative data for this compound is unavailable, the results of a pharmacokinetic study should be summarized in a table for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (n=3, Mean ± SD)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| IV | 1 | 500 ± 50 | 0.08 | 250 ± 30 | 0.5 ± 0.1 |
| PO | 10 | 100 ± 20 | 0.25 | 150 ± 25 | 0.6 ± 0.1 |
Note: The data in this table is purely illustrative and not based on experimental results.
Conclusion
Conducting pharmacokinetic studies of this compound in animal models requires careful consideration of its reactive nature. The protocols outlined here provide a general framework for such investigations. The development of a robust and validated bioanalytical method is a critical prerequisite for obtaining reliable pharmacokinetic data. Further research is needed to determine the in-vivo pharmacokinetic profile of this important histamine metabolite.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1H-Imidazole-5-acetaldehyde | C5H6N2O | CID 150841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 6. Intravenous self-administration of acetaldehyde in the rat as a function of schedule, food deprivation and photoperiod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Blood Sampling From Rat Ileal Mesenteric Vein Revealed a Major Role of Dietary Protein in Meal-Induced GLP-1 Response [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Fungal Amine Oxidase Activity
Topic: Investigation of Fungal Amine Oxidase Substrate Specificity with Reference to Imidazole-4-acetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fungal amine oxidases are a diverse group of enzymes involved in the metabolism of primary amines. While research into their substrate specificity is ongoing, current scientific literature does not support the role of this compound as a direct substrate for these enzymes. This compound is primarily recognized as an intermediate in the metabolic pathway of histamine (B1213489), where it is produced by the action of diamine oxidase (DAO) or other amine oxidases on histamine. Subsequently, it is rapidly converted to imidazole-4-acetic acid by aldehyde dehydrogenase.[1][2][3]
One study investigating the coupled reaction of fungal amine oxidase and bacterial aldehyde oxidase for histamine elimination found that this compound was not detected as an intermediate.[2] This suggests a direct conversion of histamine to imidazole-4-acetic acid in this system.[2]
This document provides an overview of the established metabolic pathway of histamine, details on the known substrate preferences of fungal amine oxidases, and comprehensive protocols for the purification and enzymatic assay of fungal amine oxidases using a representative substrate. This information will be valuable for researchers investigating fungal amine metabolism and for professionals in drug development targeting fungal metabolic pathways.
Histamine Metabolism Pathway
The degradation of histamine involves a two-step enzymatic process. Initially, histamine is converted to this compound through oxidative deamination catalyzed by an amine oxidase. This intermediate is then further oxidized to imidazole-4-acetic acid by an aldehyde dehydrogenase.
Quantitative Data on Fungal Amine Oxidase Substrates
Fungal amine oxidases exhibit broad substrate specificity, with a preference for primary amines. The following table summarizes the relative activities of a fungal amine oxidase from Aspergillus niger with various substrates.
Table 1: Substrate Specificity of Aspergillus niger Amine Oxidase
| Substrate | Relative Activity (%) |
| n-Butylamine | 100 |
| n-Amylamine | 115 |
| n-Hexylamine | 120 |
| Benzylamine | 85 |
| Histamine | 40 |
| Agmatine | 55 |
| Spermine | 0 |
| Spermidine | 0 |
Data adapted from a study on the formation of amine oxidase by fungi. The values are expressed as a percentage of the activity with n-butylamine.[4]
Experimental Protocols
Protocol 1: Purification of Fungal Amine Oxidase
This protocol describes a general method for the purification of a fungal amine oxidase from a fungal mycelium extract.
Workflow for Fungal Amine Oxidase Purification
Materials:
-
Fungal culture
-
Extraction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography system and columns (e.g., ion-exchange or affinity)[5][6]
-
Bradford reagent for protein quantification[6]
Procedure:
-
Mycelium Harvesting: Harvest fungal mycelia from liquid culture by filtration. Wash the mycelia extensively with distilled water and then with the extraction buffer.
-
Crude Extract Preparation: Resuspend the washed mycelia in cold extraction buffer. Disrupt the cells by sonication or grinding with sea sand.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to remove cell debris. Collect the supernatant, which is the crude enzyme extract.[4]
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the crude extract with constant stirring to a desired saturation level (e.g., 30-70%). Allow the protein to precipitate for several hours at 4°C.
-
Collect Precipitate: Centrifuge the suspension to collect the precipitated protein. Discard the supernatant.
-
Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of extraction buffer and dialyze it extensively against the same buffer to remove excess ammonium sulfate.
-
Chromatography:
-
Apply the dialyzed sample to an ion-exchange chromatography column (e.g., DEAE-cellulose or a modern equivalent like a HiTrap Q column).[7]
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay for amine oxidase activity (see Protocol 2).
-
Pool the active fractions. For higher purity, a second chromatography step, such as affinity chromatography (e.g., using a HiTrap Blue column which binds FAD-containing enzymes), may be performed.[5]
-
-
Protein Quantification: Determine the protein concentration in the purified fractions using the Bradford assay.[6]
Protocol 2: Fungal Amine Oxidase Enzymatic Assay
This protocol describes a colorimetric assay to determine the activity of fungal amine oxidase using a primary amine substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the amine oxidation reaction.
Assay Principle:
Amine + O₂ + H₂O → Aldehyde + NH₃ + H₂O₂
The produced H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.
Workflow for Fungal Amine Oxidase Assay
Materials:
-
Purified fungal amine oxidase or crude extract
-
Substrate solution (e.g., 20 mM n-butylamine or tyramine (B21549) in water)[4][5]
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)[5]
-
Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL)
-
Chromogenic substrate (e.g., 0.02 M guaiacol (B22219) or 1% o-anisidine (B45086) in ethanol)[4][5]
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:
-
500 µL of enzyme sample (appropriately diluted)
-
250 µL of assay buffer
-
250 µL of substrate solution
-
20 µL of HRP solution
-
400 µL of chromogenic substrate solution[5]
-
-
Initiate Reaction: The reaction can be initiated by the addition of the enzyme sample or the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction (Optional but Recommended for Endpoint Assays): The reaction can be stopped by adding a small volume of a strong acid (e.g., 100 µL of 2M HCl).
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 436 nm for guaiacol oxidation product, tetraguaiacol, or 500 nm for o-anisidine oxidation product).[4][5]
-
Blank Preparation: Prepare a blank reaction containing all components except the enzyme or the substrate to subtract any background absorbance.
-
Calculation of Activity: Enzyme activity can be calculated using the Beer-Lambert law, based on the molar extinction coefficient of the colored product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Applications in Drug Development
The study of fungal amine oxidases and their substrate specificity is crucial for the development of novel antifungal agents.[8][9][10] By understanding the metabolic pathways essential for fungal survival, researchers can design inhibitors that specifically target these enzymes. Imidazole (B134444) derivatives, for instance, are a well-known class of antifungal drugs that primarily act by inhibiting ergosterol (B1671047) biosynthesis.[8][10] While fungal amine oxidases may not be the direct target of current imidazole antifungals, exploring the inhibition of other essential fungal enzymes by novel chemical entities remains a promising strategy in antifungal drug discovery. The protocols provided here can be adapted for high-throughput screening of potential inhibitors of fungal amine oxidases.
References
- 1. Comparison of kinetic properties between plant and fungal amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Imidazole-4-acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Imidazole-4-acetaldehyde from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts in the synthesis of this compound?
A1: Common byproducts depend on the synthetic route. In prebiotic synthesis from erythrose and formamidine, impurities can include imidazole-4-glycol and imidazole-4-ethanol.[1] Aldol condensation of the aldehyde can lead to polymeric byproducts.[2] Oxidation of the product can form imidazole-4-acetic acid, while reduction can yield 2-(1H-imidazol-4-yl)ethan-1-ol. Unreacted starting materials and reagents are also common impurities.
Q2: Which purification techniques are most effective for this compound?
A2: Due to its polar nature, a combination of techniques is often most effective. These include:
-
Liquid-Liquid Extraction: To perform an initial separation of the polar product from non-polar impurities.
-
Column Chromatography: Silica (B1680970) gel chromatography is commonly used to separate the target compound from structurally similar byproducts.[3]
-
Crystallization: For final polishing of the purified product to obtain high-purity crystalline material.[2]
-
Bisulfite Adduct Formation: A chemical method to selectively isolate the aldehyde from non-carbonyl impurities.[4][5]
Q3: My this compound appears to be degrading during purification. What can I do?
A3: Aldehydes can be sensitive to both acidic and basic conditions, and can also be prone to oxidation.[6] Consider the following:
-
pH control: Maintain a neutral pH during extraction and chromatography.
-
Inert atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the sample is heated.
-
Temperature control: Avoid excessive heat during solvent evaporation and other steps.
-
Prompt processing: Purify the compound as quickly as possible after synthesis to minimize degradation.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation. Use a suitable solvent system that gives good separation between your product and impurities. The spots can be visualized under UV light or by using a staining agent if the compounds are not UV-active.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Product is not moving off the baseline | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective for polar compounds. |
| Product is eluting with impurities (poor separation) | Improper solvent system. | Optimize the solvent system using TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal). |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Streaking or tailing of the product spot on TLC and broad peaks from the column | Compound is interacting too strongly with the silica gel (acidic sites). | Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to neutralize the acidic sites on the silica gel. |
| Compound is degrading on the column. | Deactivate the silica gel with a base before use or consider using a different stationary phase like alumina. |
Crystallization Issues
| Issue | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Re-dissolve the oil by heating and add a small amount of additional solvent. Allow it to cool more slowly. Try a different solvent system with a lower boiling point.[7] |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.[7] |
| Crystals are very fine or form a powder | Crystallization is happening too quickly. | Allow the solution to cool more slowly. A staged cooling process (room temperature, then refrigerator, then freezer) can promote the growth of larger crystals. |
| Recrystallized product is still impure | Impurities are co-crystallizing with the product. | Ensure the correct solvent for recrystallization is chosen (the compound should be soluble at high temperatures and insoluble at low temperatures). A second recrystallization may be necessary. |
Quantitative Data
The purity of this compound at different stages of purification can be assessed by High-Performance Liquid Chromatography (HPLC). The following table provides typical parameters for HPLC analysis of a similar compound, which can be adapted for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water with a pH modifier (e.g., 0.1% formic acid or phosphoric acid).[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |
| Expected Purity (Crude) | 50-70% |
| Expected Purity (After Extraction) | 60-80% |
| Expected Purity (After Column Chromatography) | >95% |
| Expected Purity (After Recrystallization) | >99% |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol outlines a general procedure for the purification of this compound from a synthetic reaction mixture. The specific solvents and conditions may need to be optimized based on the reaction byproducts.
-
Work-up and Extraction:
-
Quench the reaction mixture with water or a suitable buffer to neutralize any strong acids or bases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane to remove non-polar impurities. The polar this compound is expected to remain in the aqueous layer.
-
If the product is in an organic solvent, extract with a dilute acid to move the protonated imidazole (B134444) into the aqueous phase, leaving non-basic impurities behind. Then, neutralize the aqueous phase and extract the product back into an organic solvent.
-
-
Column Chromatography:
-
Concentrate the crude product solution.
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the purified solid from chromatography in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.[2]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This method is specific for separating aldehydes from other functional groups.
-
Adduct Formation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid bisulfite adduct.
-
-
Isolation of the Adduct:
-
Filter the solid adduct and wash it with a small amount of cold water and then an organic solvent (e.g., ether) to remove impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the bisulfite adduct in water.
-
Add a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the solution is basic. This will regenerate the aldehyde.
-
Extract the pure aldehyde with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
References
- 1. Prebiotic synthesis of this compound and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Imidazole-4-acetaldehyde in Aqueous Solutions
Welcome to the technical support center for the experimental use of Imidazole-4-acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to address common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a reactive aldehyde and a metabolite of histamine.[1][2] Its aldehyde group is susceptible to oxidation, reduction, and reactions with nucleophiles. In aqueous solutions, its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species, potentially leading to degradation and affecting experimental outcomes.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in a biological context is oxidation to its corresponding carboxylic acid, imidazole-4-acetic acid, a reaction catalyzed by aldehyde dehydrogenase enzymes.[1][2] In experimental aqueous solutions, it can undergo oxidation, and potentially other reactions like hydration of the aldehyde group or reactions with buffer components.
Q3: How does pH affect the stability of this compound?
Q4: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in water.[1][5] For stock solutions, the use of high-purity water or a buffer system relevant to your experiment is recommended. If using an organic solvent for initial solubilization, ensure it is free of reactive impurities.
Q5: How should I store aqueous solutions of this compound?
To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Degradation of this compound in the assay medium. | Prepare fresh solutions for each experiment. Assess the stability of the compound in your specific assay buffer and under your experimental conditions (temperature, light exposure). Consider performing a time-course experiment to determine the window of stability. |
| Reaction with components in the cell culture medium or assay buffer. | Aldehydes can react with primary amines (e.g., in amino acids, proteins, or Tris buffer). If possible, use a non-amine-containing buffer (e.g., phosphate (B84403) or HEPES). If using amine-containing buffers, prepare solutions immediately before use. | |
| High background signal in fluorescence/luminescence assays. | Autofluorescence or quenching by the compound or its degradation products. | Run appropriate controls, including the compound in the assay medium without the biological target, to check for interference. |
| Precipitate forms when diluting a stock solution into aqueous buffer. | Poor aqueous solubility of the compound at the tested concentration. | While this compound is reported to be water-soluble, high concentrations may still precipitate. Try preparing a more dilute stock solution or using a small percentage of a co-solvent if compatible with your experimental system. |
| Variability between experimental replicates. | Inconsistent handling and preparation of this compound solutions. | Ensure consistent timing between solution preparation and use in experiments. Use calibrated pipettes and ensure thorough mixing of solutions. |
Quantitative Data on Stability
Direct quantitative stability data for this compound across a range of pH and temperatures is limited in the published literature. However, based on a study of the imidazole-containing fungicide Prochloraz in aqueous solutions, we can provide an illustrative table of expected stability trends.[3][4] Note: These values are for a different molecule and should be used as a general guide. It is strongly recommended to perform a stability study under your specific experimental conditions.
Table 1: Illustrative Half-Life of an Imidazole (B134444) Compound (Prochloraz) in Aqueous Solution at Different pH Values (Temperature: 15-31.5°C) [3][4]
| pH | Half-Life (t½) in Days (at 1.0 µg/mL) | Half-Life (t½) in Days (at 2.0 µg/mL) |
| 4.0 | 18.35 | 19.17 |
| 7.0 | 22.6 | 25.1 |
| 9.2 | 15.8 | 16.6 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers using HPLC-UV
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer at a given temperature.
1. Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate, HEPES)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid (HPLC grade)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Temperature-controlled incubator or water bath
2. Procedure: a. Preparation of Buffer Solution: Prepare the desired aqueous buffer at the target pH. b. Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mg/mL). c. Stability Study Setup: i. Aliquot the this compound solution into several sealed vials. ii. Place the vials in a temperature-controlled environment (e.g., 25°C, 37°C). iii. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial. d. HPLC Analysis: i. Immediately analyze the sample by HPLC. A suitable starting method could be a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[6][7][8] ii. Monitor the peak area of this compound at an appropriate UV wavelength (e.g., 210-230 nm).[8] e. Data Analysis: i. Plot the percentage of the initial this compound peak area remaining versus time. ii. From this plot, determine the time it takes for the concentration to decrease by 50% (the half-life, t½).
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound in biological systems.
Caption: Metabolic conversion of Histamine to Imidazole-4-acetic acid.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.
Caption: Workflow for determining the aqueous stability of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental results.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Buy this compound | 645-14-7 [smolecule.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 3. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound imidazole acetaldehyde (FDB030915) - FooDB [foodb.ca]
- 6. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Overcoming challenges in the detection of Imidazole-4-acetaldehyde in complex biological matrices
Welcome to the technical support center for the analysis of imidazole-4-acetaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection and quantification of this reactive aldehyde in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring this compound in biological samples?
A1: The primary challenges in the analysis of this compound stem from its inherent chemical properties:
-
High Reactivity and Instability: As a reactive aldehyde, this compound is prone to oxidation, polymerization, and binding to macromolecules.[1][2] This instability can lead to significant analyte loss during sample collection, storage, and preparation.
-
Adduct Formation: The electrophilic nature of the aldehyde group facilitates the formation of adducts with nucleophilic groups in proteins (e.g., lysine (B10760008) residues) and other biomolecules.[3][4][5][6] This covalent binding can sequester the analyte, making it unavailable for detection.
-
Low Endogenous Concentrations: this compound is a transient metabolite in the histidine metabolism pathway, typically present at very low concentrations in biological systems.[7][8]
-
Matrix Effects: Complex biological matrices such as plasma, tissue homogenates, and urine contain numerous interfering substances that can suppress or enhance the analytical signal, particularly in mass spectrometry-based methods.[9][10]
Q2: How can I improve the stability of this compound in my samples after collection?
A2: To minimize analyte degradation and adduct formation, immediate sample processing is crucial. If immediate analysis is not possible, the following steps are recommended:
-
Rapid Deproteinization: Immediately after collection, deproteinize the sample to prevent the formation of protein adducts.[1] This can be achieved by adding a precipitating agent like acetonitrile (B52724) or perchloric acid.
-
Use of Inhibitors: The addition of antioxidants or enzyme inhibitors can help to prevent the oxidation or further metabolism of the aldehyde.
-
Low Temperature Storage: Store samples at ultra-low temperatures (-80°C) to slow down degradation processes.
-
Derivatization: For long-term stability and improved detection, derivatization of the aldehyde group is a highly effective strategy.[2]
Q3: What are the recommended methods for the detection and quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of this compound.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to improve volatility.[2] HPLC with UV or fluorescence detection is another option, though it may lack the specificity of MS-based methods.[11][12]
Q4: Why is derivatization necessary for this compound analysis?
A4: Derivatization is a critical step for several reasons:
-
Stabilization: It converts the reactive aldehyde into a more stable derivative, preventing degradation and adduct formation.[2][13]
-
Improved Chromatographic Properties: Derivatization can enhance the retention and peak shape of the analyte on the chromatographic column.[2]
-
Enhanced Sensitivity: By introducing a tag that is readily ionizable in a mass spectrometer or possesses a strong chromophore or fluorophore, derivatization can significantly improve the detection sensitivity.[2][11][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable signal for this compound. | 1. Analyte degradation during sample handling. 2. Adduct formation with proteins. 3. Insufficient derivatization efficiency. 4. Matrix effects suppressing the signal. | 1. Minimize sample processing time and keep samples on ice. 2. Perform immediate deproteinization after sample collection.[1] 3. Optimize derivatization conditions (reagent concentration, pH, reaction time, and temperature).[13] 4. Use a stable isotope-labeled internal standard to compensate for matrix effects.[9] Implement a more rigorous sample clean-up procedure like Solid-Phase Extraction (SPE).[9][10] |
| Poor peak shape or retention time variability. | 1. Suboptimal chromatographic conditions. 2. Incomplete derivatization. 3. Column degradation. | 1. Optimize the mobile phase composition, gradient, and flow rate.[15] 2. Ensure complete derivatization by optimizing the reaction conditions. 3. Use a guard column and ensure proper column equilibration. Consider using a new column. |
| High background noise or interfering peaks. | 1. Contamination from reagents or labware. 2. Co-elution of matrix components. 3. Non-specific binding to the analytical column. | 1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Improve sample clean-up using SPE.[9][16] Adjust the chromatographic gradient to better separate the analyte from interferences. 3. Use a column with a different stationary phase chemistry. |
| Inconsistent quantification results. | 1. Inaccurate calibration standards. 2. Variability in derivatization efficiency between samples and standards. 3. Matrix effects varying between samples. | 1. Prepare fresh calibration standards and verify their concentration. 2. Prepare standards in a matrix that closely matches the biological samples to account for derivatization efficiency differences. 3. Use a stable isotope-labeled internal standard for each sample to normalize for matrix effects.[9] |
Quantitative Data Summary
The following tables summarize key performance parameters from various analytical methods used for the detection of imidazole (B134444) derivatives and acetaldehyde (B116499) in biological matrices. While specific data for this compound is limited, these provide a reference for expected performance.
Table 1: Performance of LC-MS/MS Methods for Imidazole Derivatives
| Matrix | Analytes | Sample Preparation | LC Column | Key Performance Parameters | Reference |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3% | [17] |
| Water, Sediment, Soil | 21 Benzimidazoles and Nitroimidazoles | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Accucore C18 | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15% | [10] |
| Rat Plasma | ROS203 (imidazole H3 antagonist) | Protein precipitation with acetonitrile | Supelco Ascentis C18 | LLOQ: 2.61 ng/mL; R² > 0.99 | [10] |
Table 2: Performance of HPLC Methods for Acetaldehyde
| Method | Matrix | Derivatization Reagent | Key Performance Parameters | Reference |
| HPLC-Fluorimetry | Plasma, Hemoglobin | 1,3-cyclohexanedione | Sensitivity in the picomole range; Intra-assay precision < 3.5%; Inter-assay precision < 15% | [11] |
| RP-HPLC | Hepatoma cell culture medium, blood, and plasma | 2,4-dinitrophenylhydrazine (DNPH) | Detection limit ~3 µM; Recovery >88% (culture media), >78% (plasma); Intraday accuracy < 9%; Interday accuracy < 15% | [13] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for analyzing reactive aldehydes in biological fluids.
-
Sample Collection and Deproteinization:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by ultrapure water.[9][10]
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the derivatized analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]
-
Protocol 2: HPLC-UV Method for Imidazole Compounds
This protocol is adapted from a method for imidazole-based drugs and can be optimized for this compound and its derivatives.
-
Sample Preparation:
-
Perform deproteinization as described in Protocol 1.
-
If necessary, perform SPE clean-up.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or similar reversed-phase column.[9]
-
Mobile Phase: A mixture of methanol and a buffer, such as 0.025 M KH2PO4 (e.g., 70:30, v/v), adjusted to an acidic pH (e.g., 3.20 with phosphoric acid).[9][12]
-
Detection: UV detector set at a wavelength appropriate for the derivatized analyte (e.g., 300 nm for some imidazole derivatives).[9][12]
-
Injection Volume: 20 µL.[9]
-
-
Quantification:
-
Prepare a series of standard solutions of the derivatized this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Metabolic pathway of histamine to this compound.
Caption: General workflow for this compound analysis.
References
- 1. Problems and pitfalls in acetaldehyde determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional consequences of acetaldehyde binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Improved method for acetaldehyde in plasma and hemoglobin-associated acetaldehyde: results in teetotalers and alcoholics reporting for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
Optimization of reaction conditions for the prebiotic synthesis of Imidazole-4-acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the prebiotic synthesis of Imidazole-4-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the established prebiotic synthesis routes for this compound?
There are two primary routes demonstrated under simulated prebiotic conditions. The most studied pathway involves the reaction of erythrose and formamidine (B1211174).[1][2] An alternative method uses erythrose, formaldehyde, and ammonia (B1221849) as starting materials.[1][3] Both pathways can produce this compound, though yields vary.
Q2: My reaction yield is consistently low (around 1-2%). Is this expected, and how can I optimize it?
A low yield is characteristic of this prebiotic synthesis. The maximum reported yield for this compound from erythrose is approximately 1.6%.[1][2] However, several factors can be investigated for optimization:
-
pH Control: The stability of aldehydes is highly pH-dependent. Acidic conditions (pH < 8) have been shown to stabilize acetaldehyde (B116499) and slow down aldol (B89426) condensation, potentially increasing yields.[4] Consider adjusting and monitoring the pH of your reaction mixture.
-
Precursor Purity: Ensure the purity of your starting materials (erythrose, formamidine, formaldehyde, ammonia), as impurities can lead to competing side reactions.
-
Reaction Time & Temperature: While specific optimal times and temperatures for this prebiotic reaction are not extensively detailed, systematic variation of these parameters is a standard optimization strategy in similar imidazole (B134444) syntheses.[5][6]
-
Removal of Products: this compound is an intermediate that can be converted to other products, such as histidine, via a Strecker synthesis in the presence of hydrogen cyanide and ammonia.[2][7] Consider if subsequent reactions are consuming your target molecule.
Q3: How can I reliably identify and quantify this compound in my reaction mixture?
Due to the complex nature of the product mixture, a combination of chromatographic and spectrometric techniques is required. The presence of this compound has been successfully confirmed by comparing the reaction products against authentic samples using the following methods:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[1]
Q4: What are the major side products I should expect?
In addition to this compound, the reaction of erythrose, formaldehyde, and ammonia also yields other related imidazole compounds. The primary reported side products are Imidazole-4-ethanol and Imidazole-4-glycol, which have been observed in significantly higher yields (5.4% and 6.8%, respectively) than the target aldehyde.[1]
Q5: The reaction is not proceeding, or the results are not reproducible. What fundamental parameters should I verify first?
If you are facing issues with reaction initiation or reproducibility, start by troubleshooting the fundamental setup:
-
Reagent Integrity: Verify the quality and concentration of your starting materials. Erythrose can be unstable, and ammonia solutions can decrease in concentration over time.
-
Atmosphere Control: Prebiotic synthesis experiments are often sensitive to atmospheric conditions. Ensure your reaction is running under the intended atmosphere (e.g., anaerobic if required).
-
Mixing and Heating: Check that the reaction mixture is being stirred adequately and that the temperature is uniform and stable.
-
Analytical Baseline: Before concluding the reaction has failed, ensure your analytical methods are calibrated and sensitive enough to detect products at the expected low concentrations.
Data Presentation
Table 1: Summary of Prebiotic Synthesis Routes and Product Yields
| Starting Materials | Target Product | Other Products | Max Yield (Target) | Max Yield (Other) | Reference |
| Erythrose, Formamidine | This compound | Imidazole-4-glycol | 1.6% | Not specified | [1] |
| Erythrose, Formaldehyde, Ammonia | This compound | Imidazole-4-ethanol, Imidazole-4-glycol | Not specified separately | 5.4%, 6.8% | [1] |
Table 2: Troubleshooting Guide for Low Product Yield
| Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal pH | Monitor and adjust the reaction pH. Aim for slightly acidic to neutral conditions (pH < 8) to potentially improve aldehyde stability.[4] |
| Product Degradation/Conversion | Analyze for subsequent products like histidine if reactants for a Strecker synthesis are present.[2][7] Consider reaction quenching. | |
| Impure Reagents | Verify the purity of erythrose, formamidine, and other starting materials using appropriate analytical techniques. | |
| Incorrect Reaction Time/Temp | Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. | |
| No Product Detected | Analytical Sensitivity | Confirm your HPLC or LC-MS method's limit of detection (LOD) is low enough for the expected ~1.6% yield. |
| Reagent Degradation | Prepare fresh solutions of reagents, especially formamidine and erythrose. |
Experimental Protocols
Protocol 1: Prebiotic Synthesis from Erythrose and Formamidine
This protocol is a generalized representation based on published methods.[1][2] Researchers should adapt concentrations and conditions based on their specific experimental goals.
Materials:
-
D-Erythrose
-
Formamidine hydrochloride
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Deoxygenated, deionized water
-
Reaction vessel capable of being sealed
Procedure:
-
Prepare aqueous solutions of D-Erythrose and formamidine hydrochloride in deoxygenated, deionized water.
-
In a reaction vessel, combine the D-Erythrose and formamidine solutions. A typical molar ratio might be in excess of formamidine.
-
Adjust the pH of the solution to the desired level (e.g., pH 7-8.5) using ammonium hydroxide.
-
Seal the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at a constant temperature (e.g., 70-100°C) for a specified duration (e.g., 24-72 hours).
-
After the reaction period, cool the vessel to room temperature.
-
Open the vessel and take an aliquot for immediate analysis. Store the remaining sample at low temperature to prevent degradation.
Protocol 2: Product Identification by HPLC
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Authentic standard of this compound.
Procedure:
-
Prepare a standard solution of authentic this compound in a suitable solvent (e.g., water or mobile phase).
-
Filter the reaction mixture sample through a 0.22 µm syringe filter to remove particulates.
-
Set up the HPLC method. A typical mobile phase could be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Set the UV detector to a wavelength appropriate for imidazole compounds (e.g., ~210-220 nm).
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the filtered sample from the reaction mixture.
-
Compare the retention time of peaks in the sample chromatogram to the retention time of the authentic standard to identify the product.[1]
-
For quantification, create a calibration curve using multiple concentrations of the standard.
Visualizations
Caption: General experimental workflow from reagent preparation to final analysis.
References
- 1. Prebiotic synthesis of this compound and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 645-14-7 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
Minimizing byproduct formation in the synthesis of Imidazole-4-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Imidazole-4-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound can be synthesized through several methods, including:
-
Prebiotic Synthesis: This route involves the condensation of erythrose and formamidine.[1][2][3]
-
Oxidation of Histidine: Enzymatic oxidation of the amino acid histidine can yield this compound.[4][5]
-
Oxidative Deamination of Histamine: This biochemical pathway, catalyzed by diamine oxidase, also produces this compound.[4][6]
Q2: What are the major byproducts observed during the synthesis of this compound?
A2: The formation of byproducts is a significant challenge. Common byproducts include imidazole-4-glycol and imidazole-4-ethanol, particularly in prebiotic synthesis routes.[2] Other potential byproducts arising from side reactions include imidazole-4-acetic acid and complex polymeric materials resulting from aldol (B89426) condensations.[4]
Q3: How can I detect and quantify this compound and its byproducts?
A3: Several analytical techniques are effective for monitoring the reaction and quantifying the desired product and byproducts. These include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Q4: What are the general strategies for purifying crude this compound?
A4: Purification of imidazole (B134444) derivatives can be achieved through standard laboratory techniques. Crystallization is a common method for purifying solid imidazole compounds.[7] Chromatographic methods, such as column chromatography, are also widely used to separate the desired product from byproducts and unreacted starting materials.[8]
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of Imidazole-4-glycol and Imidazole-4-ethanol | Non-selective reduction or hydration of the target aldehyde. This is particularly prevalent in prebiotic synthesis conditions. | Optimize the reaction conditions by carefully controlling the temperature and concentration of reactants. The presence of specific oxidizing or reducing agents can influence the formation of these byproducts.[4] |
| Formation of Polymeric Material | Aldol condensation of this compound, which is often catalyzed by basic conditions.[4] | Maintain a neutral or slightly acidic reaction pH to minimize base-catalyzed aldol reactions. Monitor the reaction progress closely and consider quenching the reaction once the desired product formation has peaked to prevent subsequent polymerization. |
| Presence of Imidazole-4-acetic acid | Oxidation of the target aldehyde. This can occur due to the presence of oxidizing agents or exposure to air over extended periods. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If an oxidizing agent is part of the synthetic scheme, carefully control its stoichiometry and addition rate. |
| Low Yield of this compound | Inefficient conversion of starting materials or degradation of the product. This compound can be unstable under certain conditions. | Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading. Consider in-situ trapping of the aldehyde as it is formed to prevent degradation or side reactions. |
Experimental Protocols
General Protocol for Prebiotic Synthesis of this compound
This protocol is a generalized representation based on published prebiotic synthesis studies.[1][2] Researchers should consult the primary literature for specific concentrations and conditions.
-
Reactant Preparation: Prepare aqueous solutions of erythrose and formamidine.
-
Reaction Setup: Combine the reactant solutions in a suitable reaction vessel.
-
Reaction Conditions: Heat the mixture under controlled temperature for a specified duration. The reaction progress should be monitored by TLC or HPLC.
-
Workup and Extraction: After the reaction is complete, cool the mixture and perform an appropriate workup procedure, which may include extraction with an organic solvent to separate the imidazole products from the aqueous phase.
-
Purification: Purify the crude product using column chromatography or crystallization to isolate this compound from byproducts.
-
Analysis: Characterize the final product and quantify the yield and purity using techniques such as NMR, MS, and HPLC.
Visualizations
Caption: Synthesis pathway of this compound and major byproduct formations.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- 1. Prebiotic synthesis of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic synthesis of this compound and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 645-14-7 [smolecule.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
Improving the yield of Imidazole-4-acetaldehyde in laboratory synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Imidazole-4-acetaldehyde in laboratory synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing this compound?
A1: The primary laboratory synthesis routes for this compound include the oxidative deamination of histidine or histamine, and prebiotic synthesis from erythrose and formamidine.[1][2] Enzymatic synthesis using a mutated histidine decarboxylase has also been demonstrated.[3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields are a common issue and can be attributed to several factors, including the inherent instability of the aldehyde product, suboptimal reaction conditions (temperature, pH, reaction time), the purity of starting materials, and the formation of side products. Careful control over the reaction parameters is crucial.
Q3: What are the main side products to expect in the synthesis from histidine?
A3: In the oxidative deamination of histidine, potential side products include the over-oxidation of the target aldehyde to imidazole-4-acetic acid, and the formation of 2-oxo-histidine.[1][4] Incomplete reactions can also leave unreacted histidine in the final product mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material (e.g., histidine) and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
Low or No Yield
| Question | Possible Causes | Troubleshooting Steps |
| My reaction yield is significantly lower than expected. | 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures. 2. Incorrect pH: The pH of the reaction medium can significantly affect the rate and selectivity of the reaction. 3. Degraded Reagents: The oxidizing agent may have lost its potency. 4. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to find the optimal point. 2. Adjust pH: Buffer the reaction mixture and test a range of pH values to identify the optimum for the specific oxidizing agent used. 3. Use Fresh Reagents: Ensure all reagents, especially the oxidizing agent, are fresh and have been stored correctly. 4. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed. |
| The reaction is not starting at all. | 1. Inactive Catalyst/Reagent: The catalyst (if used) or the primary reagent may be inactive. 2. Low Activation Energy Barrier: The reaction may require initial heating to overcome the activation energy. | 1. Verify Reagent Activity: Test the activity of the reagents on a known, reliable reaction. 2. Controlled Heating: Gently heat the reaction mixture to the temperature specified in a reliable protocol. |
Impurity Issues
| Question | Possible Causes | Troubleshooting Steps |
| My final product contains significant impurities. | 1. Side Reactions: Over-oxidation to imidazole-4-acetic acid or other byproducts. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Product Degradation: this compound is an aldehyde and can be unstable, especially during workup and purification. | 1. Control Stoichiometry and Addition: Use a precise stoichiometry of the oxidizing agent and consider its slow, controlled addition to the reaction mixture. 2. Optimize Reaction Time: As mentioned previously, monitor the reaction to ensure completion. 3. Mild Workup Conditions: Use mild conditions for extraction and purification. Maintain low temperatures and avoid strongly acidic or basic conditions if possible. Consider purification methods like flash chromatography over crystallization if the product is thermally labile. |
Data Presentation
The yield of this compound is highly dependent on the synthetic method employed. The following table summarizes reported yields for different approaches.
| Synthesis Method | Starting Materials | Catalyst/Enzyme | Reported Yield (%) | Reference(s) |
| Prebiotic Synthesis | Erythrose and Formamidine | None | 1.6 | [5] |
| Enzymatic Synthesis | Histidine | Mutant Histidine Decarboxylase | Not Quantified | [3] |
| Oxidative Deamination | Histamine | Diamine Oxidase (DAO) | Not Quantified | [6] |
Experimental Protocols
Protocol: Synthesis of this compound from L-Histidine
This protocol describes a plausible method for the synthesis of this compound via the oxidative deamination of L-histidine.
Materials:
-
L-Histidine
-
Sodium hypochlorite (B82951) solution (or other suitable oxidizing agent)
-
Sodium bicarbonate
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve L-histidine in deionized water. Add sodium bicarbonate to the solution to create a basic environment.
-
Reaction Setup: Cool the flask in an ice bath to 0-5°C.
-
Addition of Oxidizing Agent: Slowly add a solution of sodium hypochlorite to the stirred histidine solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the histidine spot.
-
Quenching the Reaction: Once the reaction is complete, quench any excess oxidizing agent by adding a small amount of sodium bisulfite solution.
-
Extraction: Adjust the pH of the solution to neutral (pH ~7) using dilute HCl. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure at a low temperature to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Synthesis pathway of this compound from L-Histidine.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 2. Buy this compound | 645-14-7 [smolecule.com]
- 3. A single amino acid substitution converts a histidine decarboxylase to an imidazole acetaldehyde synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prebiotic synthesis of this compound and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Aldehyde Group Instability During Sample Preparation
For researchers, scientists, and drug development professionals, the inherent instability of the aldehyde group presents a significant challenge during sample preparation. Aldehydes are prone to various reactions, including oxidation, polymerization, and reactions with nucleophiles, which can lead to sample degradation and inaccurate analytical results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of the aldehyde group in my samples?
A1: The instability of the aldehyde group stems from its chemical structure. The carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Additionally, the hydrogen atom attached to the carbonyl carbon is readily abstracted, leading to oxidation. Key degradation pathways include:
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids, especially in the presence of air (oxygen), oxidizing agents, or even mild oxidants. This process can be accelerated by heat, light, and the presence of metal ions.
-
Polymerization: Aldehydes, particularly formaldehyde (B43269) and other low-molecular-weight aldehydes, can undergo self-polymerization, especially at high concentrations or under acidic or basic conditions.
-
Aldol (B89426) Condensation: In the presence of acids or bases, aldehydes with an α-hydrogen can undergo aldol condensation, leading to the formation of larger molecules and a decrease in the concentration of the target analyte.
-
Reaction with Nucleophiles: The electrophilic carbonyl carbon readily reacts with nucleophiles commonly found in biological matrices, such as primary amines on proteins and amino acids, to form unstable Schiff bases.
Q2: How do storage conditions affect the stability of my aldehyde-containing samples?
A2: Storage conditions play a critical role in maintaining the integrity of aldehyde samples. Key factors to consider are:
-
Temperature: Higher temperatures accelerate the rates of degradation reactions like oxidation and polymerization. Therefore, it is generally recommended to store aldehyde-containing samples at low temperatures, such as 4°C or -20°C, to minimize degradation.
-
pH: Both acidic and basic conditions can catalyze aldehyde degradation through mechanisms like aldol condensation and polymerization. The optimal pH for storage depends on the specific aldehyde and the sample matrix, but neutral or slightly acidic conditions are often preferred.
-
Exposure to Light and Air: Light can promote photo-oxidation, while exposure to atmospheric oxygen will lead to oxidation. Samples should be stored in amber vials to protect them from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: What are the main strategies to stabilize the aldehyde group during sample preparation?
A3: There are three primary strategies to enhance the stability of aldehydes during sample preparation:
-
Derivatization: This is the most common and effective method. The aldehyde is reacted with a derivatizing agent to form a stable, less reactive derivative that is suitable for analysis. Common derivatization reagents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Protection as Acetals: The aldehyde group can be protected by converting it into a more stable acetal (B89532). This is achieved by reacting the aldehyde with an alcohol or a diol under acidic conditions. The acetal can then be converted back to the aldehyde if necessary, although for analytical purposes, the stable acetal is often directly analyzed.[1][2]
-
Use of Antioxidants: Adding antioxidants to the sample can help prevent oxidative degradation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), ascorbic acid, and tocopherols.[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of aldehyde-containing samples.
Low Analyte Recovery
Problem: You are observing low or inconsistent recovery of your target aldehyde.
| Possible Cause | Troubleshooting Step |
| Oxidation | Work under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Add an antioxidant like BHT to your extraction solvent. |
| Polymerization | Avoid high concentrations of the aldehyde. Store samples at low temperatures. Avoid strongly acidic or basic conditions. |
| Reaction with Matrix Components | Derivatize the aldehyde immediately after sample collection or extraction to prevent reactions with nucleophiles in the matrix. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the aldehyde to container surfaces. |
| Inefficient Extraction | Optimize your extraction procedure. For liquid-liquid extraction, ensure proper phase separation and consider back-extraction of the aqueous layer. For solid-phase extraction (SPE), ensure the sorbent is appropriate for your analyte and optimize the loading, washing, and elution steps. |
Poor Chromatographic Peak Shape
Problem: You are observing tailing, fronting, or broad peaks for your aldehyde or its derivative in HPLC or GC.
| Possible Cause | Troubleshooting Step |
| Interaction with Active Sites | In GC, use a deactivated inlet liner and a high-quality, low-bleed column. In HPLC, residual silanols on the column can cause peak tailing for polar analytes. Try a column with end-capping or adjust the mobile phase pH. |
| Formation of Isomers (Derivatization) | Some derivatization reactions, like those with PFBHA, can form syn- and anti-isomers, which may partially separate chromatographically, leading to broadened or split peaks. Optimize chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in HPLC) to improve resolution or co-elution of the isomers. |
| Column Overload | Dilute your sample or inject a smaller volume. |
| Inappropriate Sample Solvent | The sample solvent should be compatible with the mobile phase (in HPLC) or have a suitable volatility (in GC). Ideally, dissolve your sample in the initial mobile phase for HPLC. |
Data Presentation: Comparison of Stabilization Methods
The choice of stabilization method depends on the specific aldehyde, the sample matrix, and the analytical technique. The following table provides a qualitative comparison of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| PFBHA Derivatization | Reaction with the aldehyde to form a stable oxime derivative. | Forms stable derivatives suitable for GC-MS and LC-MS.[6] Enhances sensitivity for electron capture detection (GC-ECD). | Can form syn- and anti-isomers, potentially complicating chromatography. Reagent can be sensitive to moisture. | Analysis of volatile and non-volatile aldehydes in biological fluids and environmental samples.[7] |
| DNPH Derivatization | Reaction with the aldehyde to form a stable hydrazone derivative. | Derivatives are colored, allowing for UV-Vis detection in HPLC.[6] Well-established and widely used method. | DNPH is explosive and requires careful handling. The reaction can be slow and may not be quantitative for all aldehydes. Can also react with ketones. | Analysis of aldehydes in air, water, and food samples by HPLC-UV. |
| Acetal Protection | Reaction with an alcohol or diol to form a stable acetal. | Acetals are stable under basic and neutral conditions.[1][2] Can be used to protect the aldehyde during other sample preparation steps. | Requires acidic conditions for formation, which may not be suitable for all samples. The reaction is reversible and may require removal of water to drive it to completion. | Protecting aldehydes during complex organic synthesis or when derivatization is not feasible. |
| Antioxidants (e.g., BHT) | Scavenge free radicals to prevent oxidative degradation. | Simple to add to the sample. Can be effective at preventing oxidation during storage and extraction. | Does not protect against other degradation pathways like polymerization or reaction with nucleophiles. May interfere with some analytical methods. | Stabilization of aldehydes in lipid-rich matrices or during long-term storage. |
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis of Aldehydes in Plasma
Materials:
-
Plasma sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Internal standard solution (e.g., a deuterated aldehyde)
-
Hexane (B92381) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
To 100 µL of plasma in a glass vial, add 10 µL of the internal standard solution.
-
Add 50 µL of the PFBHA solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After cooling to room temperature, add 200 µL of hexane.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
Protocol 2: DNPH Derivatization for HPLC-UV Analysis of Aldehydes in Cell Culture Media
Materials:
-
Cell culture medium sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC-UV system
Procedure:
-
To 1 mL of the cell culture medium, add 1 mL of the DNPH solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes in the dark.
-
Condition a C18 SPE cartridge by passing 3 mL of acetonitrile followed by 3 mL of water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering polar compounds.
-
Elute the DNPH-hydrazone derivatives with 2 mL of acetonitrile.
-
The eluate is then ready for analysis by HPLC-UV at a wavelength of approximately 360 nm.
Mandatory Visualizations
Caption: Decision tree for selecting an appropriate aldehyde stabilization method.
Caption: Experimental workflow for PFBHA derivatization of aldehydes.
Caption: Major chemical degradation pathways for aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Binding of ascorbic acid and α-tocopherol to bovine serum albumin: a comparative study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low signal intensity of Imidazole-4-acetaldehyde in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of imidazole-4-acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity in your experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
Low or inconsistent signal intensity for this compound is a common challenge due to its reactive and polar nature. This guide provides a systematic approach to identify and resolve potential issues in your analytical workflow.
Q1: I am observing a very low or no signal for my this compound standard. Where should I start?
A complete or significant loss of signal often points to a critical issue in the analytical workflow. A step-by-step investigation is the most efficient way to pinpoint the problem.
Troubleshooting Workflow for No/Low Signal
Caption: A stepwise workflow for troubleshooting no or low signal intensity.
Detailed Checks:
-
Standard Integrity:
-
Freshness: this compound is unstable. Ensure you are using a freshly prepared standard solution.
-
Storage: Store the standard at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
-
Solvent: Use a compatible solvent for reconstitution, such as a low percentage of organic solvent in water with a small amount of acid (e.g., 0.1% formic acid) to aid stability and ionization.
-
-
Instrument Performance:
-
Tuning and Calibration: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.
-
System Suitability: Inject a known, stable compound to verify that the LC-MS system is performing as expected.
-
Q2: My signal for this compound is inconsistent between injections. What could be the cause?
Inconsistent signal intensity is often attributed to the analyte's instability, matrix effects, or carryover.
-
Analyte Stability: Due to its reactive aldehyde group, this compound can degrade in the autosampler. Consider using a cooled autosampler and minimizing the time between sample preparation and injection.
-
Matrix Effects: Components in your sample matrix can co-elute with this compound and suppress its ionization.
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize your LC method to better separate the analyte from matrix components.
-
-
-
Carryover: The analyte may adsorb to surfaces in the LC system, leading to carryover between injections.
-
Mitigation Strategies:
-
Injector Wash: Use a strong wash solvent for the injector.
-
Blank Injections: Run blank injections between samples to monitor for carryover.
-
-
Q3: I am using derivatization to improve signal, but the intensity is still low. What should I check?
Derivatization is a highly recommended strategy for improving the detection of reactive aldehydes.[1] If you are still experiencing low signal after derivatization, consider the following:
-
Derivatization Reaction Efficiency:
-
pH: Ensure the pH of the reaction is optimal for the chosen derivatizing agent (e.g., acidic conditions for DNPH).
-
Reagent Concentration: Use a sufficient molar excess of the derivatizing reagent.
-
Reaction Time and Temperature: Verify that the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature.
-
-
Stability of the Derivative: The resulting derivative may also have limited stability. Analyze the derivatized samples as soon as possible.
-
MS Parameters for the Derivative: The optimal MS parameters for the derivatized analyte will be different from the underivatized form. Re-optimize the ion source parameters and fragmentation conditions for the derivative.
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is the recommended first step in sample preparation for this compound from a complex biological matrix?
For complex matrices like plasma or urine, a protein precipitation step is a common starting point. This is typically followed by a sample cleanup technique like solid-phase extraction (SPE) to remove salts and other interferences that can cause ion suppression.
Q: Should I use an internal standard?
Yes, using a stable isotope-labeled internal standard is highly recommended to correct for sample loss during preparation and for variations in ionization efficiency.
Chromatography
Q: What type of LC column is suitable for this compound analysis?
Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) column can provide good retention. Alternatively, a reversed-phase C18 column can be used, often with the addition of an ion-pairing agent to the mobile phase to improve retention. For derivatized this compound, a C18 column is typically effective.
Q: What are typical mobile phase compositions?
For HILIC, a typical mobile phase would consist of a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate). For reversed-phase chromatography, a gradient of water and acetonitrile or methanol (B129727) with a small amount of formic acid (0.1%) is common to promote protonation and improve peak shape.
Mass Spectrometry
Q: What is the best ionization technique for this compound?
Electrospray ionization (ESI) in positive ion mode is generally the preferred method for imidazole-containing compounds.
Q: What are the expected adducts for this compound?
In positive ESI mode, the most common adduct is the protonated molecule, [M+H]+. Depending on the mobile phase and sample matrix, you may also observe sodium ([M+Na]+) and potassium ([M+K]+) adducts. The presence of multiple adducts can split the signal and reduce the intensity of the primary ion.
Q: What is the expected fragmentation pattern for this compound?
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the analysis of this compound.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from methods for other aldehydes and will require optimization.[4][5][6]
-
Sample Preparation: To 100 µL of your sample (e.g., deproteinized plasma), add 200 µL of a 0.5 mg/mL solution of DNPH in acetonitrile/0.1% formic acid.
-
Reaction: Vortex the mixture and incubate at room temperature for 1 hour.
-
Extraction: Extract the derivatized analyte using a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Imidazole (B134444) Derivatives
This is a general method for imidazole derivatives that can be used as a starting point.[7]
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: 0.3 mL/min
-
MS System: Tandem mass spectrometer
-
Ionization: ESI positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table provides example limits of detection (LOD) and quantification (LOQ) for other aldehydes after DNPH derivatization, which can serve as a benchmark for what might be achievable for this compound with an optimized method.[8]
| Compound | LOD (nM) | LOQ (nM) |
| 2-Methylimidazole | 1 | 1 |
| 4-Methylimidazole | 1 | 1 |
| Imidazole | 25 | 50 |
Visualizations
Histamine (B1213489) Metabolism Pathway
This compound is a key metabolite in the histamine degradation pathway.
Caption: Metabolic pathway of histamine to this compound.[9]
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound from biological samples.
Caption: A general experimental workflow for this compound analysis.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of HPLC-MS/MS Parameters for Imidazole-4-acetaldehyde Analysis
Welcome to the technical support center for the analysis of imidazole-4-acetaldehyde using HPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides
This section addresses common issues that may arise during the HPLC-MS/MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal for this compound | Analyte Instability: this compound is an aldehyde and may be prone to degradation through oxidation or polymerization, especially at room temperature or in non-acidified solutions.[1] Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy will result in poor signal intensity. Inefficient Ionization: The pH of the mobile phase can significantly impact the ionization efficiency of this compound in the ESI source. Sample Preparation Issues: Inefficient extraction or loss of analyte during sample cleanup can lead to low signal. | Analyte Stability: Prepare fresh standards and samples. Keep samples on ice or at 4°C during preparation and in the autosampler. Acidify sample extracts with formic acid to improve stability. Consider derivatization to form a more stable product.[1] MS/MS Optimization: Infuse a standard solution of this compound to optimize the precursor ion (e.g., [M+H]+) and identify the most abundant and stable product ions. Perform a collision energy optimization for each transition. Ionization Efficiency: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to promote protonation and enhance signal in positive ion mode. Sample Preparation: Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction). Use a stable isotope-labeled internal standard to monitor recovery. |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Secondary Interactions: The imidazole (B134444) group can interact with active sites on the column packing material, leading to peak tailing. Column Overload: Injecting too much sample can cause peak fronting or broadening. Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion. Column Void or Contamination: A void at the head of the column or contamination from previous injections can cause peak splitting or broadening. | Secondary Interactions: Use a column with end-capping (e.g., C18) and an acidic mobile phase to minimize silanol (B1196071) interactions. Column Overload: Reduce the injection volume or dilute the sample. Injection Solvent: Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. |
| High Background or Matrix Effects | Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids (B1166683) from plasma) can co-elute with this compound and suppress or enhance its ionization.[2][3] Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. | Matrix Effects Mitigation: Improve sample cleanup using techniques like solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[2][3] Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents. |
| Inconsistent Results or Poor Reproducibility | Analyte Instability: Degradation of this compound in standards or samples over time. Inconsistent Sample Preparation: Variations in extraction efficiency or final sample volume. Autosampler Temperature: Fluctuations in the autosampler temperature can affect analyte stability. LC System Variability: Fluctuations in pump pressure or column temperature. | Analyte Stability: Prepare fresh calibration standards for each run. Keep all samples and standards in a temperature-controlled autosampler (e.g., 4°C). Consistent Sample Preparation: Use a validated and standardized protocol for all samples. Employ an internal standard to correct for variations. Autosampler Temperature: Ensure the autosampler is maintaining the set temperature. LC System Check: Perform regular maintenance on the HPLC system to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to prepare plasma samples for this compound analysis?
A1: Protein precipitation is a common and straightforward method for plasma sample preparation. This typically involves adding a cold organic solvent, such as acetonitrile (B52724) (often in a 2:1 or 3:1 ratio of solvent to plasma), to precipitate proteins. After centrifugation, the supernatant can be evaporated and reconstituted in the mobile phase. For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) using a cartridge like Oasis HLB can be employed.
Q2: How can I improve the stability of this compound during sample preparation?
A2: Due to the reactive nature of the aldehyde group, it is crucial to maintain acidic conditions and low temperatures throughout the sample preparation process.[1] Using acidified solvents (e.g., with 0.1% formic acid) and keeping samples on ice can help minimize degradation. For long-term storage, samples should be kept at -80°C. Derivatization is another strategy to form a more stable product for analysis.[1]
Chromatography
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is a good starting point for separating this compound from other components in biological samples. Columns with end-capping are preferred to reduce peak tailing caused by interactions with residual silanols. For complex matrices, a high-resolution column (e.g., with smaller particle size) may be necessary to achieve adequate separation from interfering compounds.
Q4: What mobile phase composition is typically used?
A4: A common mobile phase for the analysis of imidazole compounds consists of water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (B129727) with the same modifier as mobile phase B. The acidic modifier is important for good peak shape and for promoting ionization in positive ESI mode.
Mass Spectrometry
Q5: What are the typical MS/MS parameters for this compound?
Q6: How can I minimize matrix effects in the MS analysis?
A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[2][3] To minimize these effects, you can:
-
Improve sample cleanup: Use techniques like SPE to remove interfering compounds.
-
Optimize chromatography: Adjust the gradient to separate this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
Protocol 2: HPLC-MS/MS Parameters (Starting Point)
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions. The gradient should be optimized to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These need to be empirically determined by infusing a standard of this compound. A starting point would be to monitor the transition from the protonated parent ion to its most abundant fragment ions.
-
Collision Energy: Optimize for each MRM transition.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low or no signal.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Preventing the degradation of Imidazole-4-acetaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preventing the degradation of Imidazole-4-acetaldehyde during storage and experimental use. Due to its reactive aldehyde group and imidazole (B134444) core, this compound is susceptible to degradation, which can impact experimental reproducibility and the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways owing to its chemical structure. The primary routes of degradation include:
-
Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, imidazole-4-acetic acid. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution or storage environment.
-
Polymerization: Aldehydes, especially when concentrated, can undergo self-condensation or polymerization reactions.
-
Photodegradation: The imidazole ring can be sensitive to light, particularly UV radiation, which can lead to complex degradation products.[1]
-
pH-dependent reactions: The stability of the imidazole ring and the reactivity of the aldehyde can be influenced by the pH of the solution.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of chemical degradation and potential polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or protected from light | Protects against photodegradation.[2] |
| Container | Tightly sealed, airtight container | Prevents moisture absorption and exposure to air.[3] |
Q3: How should I prepare and store solutions of this compound?
A3: Due to its instability in solution, it is crucial to handle this compound solutions with care.
-
Solvent Selection: Use high-purity, de-gassed solvents to minimize dissolved oxygen. Anhydrous solvents are preferable if the experimental protocol allows.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Short-term Storage: If short-term storage is unavoidable, store aliquots in tightly sealed vials under an inert atmosphere at -80°C. Minimize freeze-thaw cycles.[1]
-
pH Considerations: Buffer the solution to a pH that is optimal for your experiment and minimizes degradation. The stability of the imidazole ring can be pH-dependent.
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, the addition of antioxidants could potentially mitigate oxidative degradation. However, the compatibility of any additive with the intended experimental system must be thoroughly validated to avoid interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Verify the purity of the solid compound using a suitable analytical method (e.g., HPLC, NMR). 2. Prepare fresh solutions for each experiment. 3. Perform a stability study of the compound in your experimental media under the exact experimental conditions (temperature, light, etc.). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. 2. Analyze the stressed samples alongside your experimental samples to confirm the identity of the degradants. |
| Low recovery of the compound from biological matrices | Instability in the biological matrix (e.g., plasma, cell culture media). | 1. Minimize the time between sample collection and analysis. 2. Keep samples on ice or at 4°C during processing. 3. Consider the use of enzyme inhibitors if enzymatic degradation is suspected (this compound is a metabolite of histamine).[4] |
| Discoloration of solid compound or solutions | Polymerization or formation of colored degradation products. | 1. Discard the discolored material. 2. Review storage and handling procedures to ensure they are optimal. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to identify its potential degradation products.[1]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and a non-stressed control solution by a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: HPLC-UV Method for Purity and Stability Assessment
Objective: To quantify this compound and monitor its degradation.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be optimized based on the UV spectrum of this compound (typically around 210-230 nm).
-
Injection Volume: 10 µL.
-
Quantification: Generate a calibration curve using standards of known concentrations.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC-MS Methods for Accurate Imidazole-4-acetaldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reactive metabolites like Imidazole-4-acetaldehyde is critical for understanding biochemical pathways and ensuring drug safety. As a key intermediate in histamine (B1213489) metabolism, its precise measurement is paramount.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of this compound, detailing experimental protocols and validation parameters.
The Challenge of this compound Analysis
Direct quantification of this compound poses analytical challenges due to its high polarity, low molecular weight, and inherent reactivity as an aldehyde.[3][4] These characteristics can lead to poor retention on traditional reversed-phase chromatography columns and potential instability during sample preparation and analysis. To overcome these hurdles, two primary strategies are employed: direct analysis using specialized chromatography and analysis following derivatization.
Comparison of Analytical Approaches
A successful method for this compound quantification must demonstrate high sensitivity, selectivity, and reproducibility. Below is a comparison of two leading HPLC-MS approaches.
| Feature | Direct Analysis (HILIC-MS) | Derivatization-Based Analysis (RP-HPLC-MS) |
| Principle | Utilizes a polar stationary phase (Hydrophilic Interaction Chromatography) to retain and separate polar analytes like this compound.[5] | Involves a chemical reaction to convert the aldehyde into a more stable, less polar, and more easily ionizable derivative.[4][6] |
| Advantages | - Fewer sample preparation steps.[7]- Reduced risk of analyte modification during derivatization. | - Improved chromatographic retention on standard reversed-phase columns.- Enhanced ionization efficiency and sensitivity in the mass spectrometer.- Increased stability of the analyte. |
| Disadvantages | - Can be susceptible to matrix effects.- May require specialized and sometimes less robust HILIC columns.[5] | - Derivatization reaction may be incomplete or have side products.- Requires careful optimization and validation of the derivatization step.- Increased sample preparation time. |
| Typical Derivatizing Agents | Not Applicable | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)[4], 2,4-dinitrophenylhydrazine (B122626) (DNPH)[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols outline the key steps for both direct and derivatization-based analysis.
Protocol 1: Direct Quantification using HILIC-MS
This method is adapted from established protocols for polar metabolites.[3][5]
1. Sample Preparation:
-
Transfer 100 µL of the biological sample (e.g., plasma, cell lysate) to a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopically labeled this compound) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient tailored to the specific column and system, typically starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
Protocol 2: Quantification via Derivatization with PFBHA followed by RP-HPLC-MS
This protocol is based on methods for other reactive aldehydes.[4]
1. Derivatization and Sample Preparation:
-
To 100 µL of the sample, add the internal standard.
-
Add 50 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable buffer) and 50 µL of a catalyst (e.g., pyridine).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the derivatization reaction to complete.
-
After cooling, perform a liquid-liquid extraction (e.g., with ethyl acetate) to extract the derivatized analyte.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.
2. RP-HPLC-MS/MS Conditions:
-
Column: A standard C18 reversed-phase column (e.g., Thermo Scientific Hypersil Gold, 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of organic solvent and increasing to elute the derivatized, more hydrophobic analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Tandem mass spectrometer in ESI+ or ESI- mode, depending on the derivative's properties.
-
MRM Transitions: Optimized transitions for the PFBHA-derivatized this compound and its corresponding internal standard.
Method Validation Parameters
A rigorous validation is essential to ensure the reliability of the analytical method.[8][9][10] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, ICH).[10]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 5 standards. |
| Accuracy | The mean value should be within ±15% of the theoretical value, except at the LLOQ, where it should be within ±20%. |
| Precision (Intra- and Inter-day) | The relative standard deviation (RSD) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.[8] |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Recovery | The efficiency of the extraction procedure, determined by comparing pre-extraction spiked samples to post-extraction spiked samples. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the histamine metabolism pathway and a typical HPLC-MS validation workflow.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine and methylhistamine analyzed with LCMS - AppNote [mtc-usa.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. dcvmn.org [dcvmn.org]
- 10. fda.gov [fda.gov]
A Comparative Analysis of Histamine Metabolites: Imidazole-4-acetaldehyde vs. N-tele-methylhistamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imidazole-4-acetaldehyde and N-tele-methylhistamine, the initial products of the two primary histamine (B1213489) metabolism pathways. Understanding the distinct properties, metabolic fates, and analytical considerations of these molecules is crucial for accurately interpreting histamine dynamics in both physiological and pathological contexts. This document outlines their biochemical characteristics, utility as biomarkers, and the experimental protocols for their quantification, supported by experimental data.
Overview of Histamine Metabolism
Histamine, a critical biogenic amine involved in neurotransmission, immune responses, and gastric acid secretion, is metabolized through two main enzymatic pathways to regulate its biological activity.[1][2][3]
-
Oxidative Deamination: Catalyzed by diamine oxidase (DAO), this pathway converts histamine to this compound.[4][5] This is a primary route for degrading extracellular histamine, particularly from dietary sources in the gastrointestinal tract.[6]
-
Ring Methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway converts histamine to N-tele-methylhistamine (t-MH).[4][7] This is the principal pathway for histamine inactivation in the central nervous system (CNS) and for intracellular histamine in most tissues.[3][4]
The choice between these pathways is largely dependent on the location of histamine; DAO acts extracellularly while HNMT is a cytosolic enzyme.[1][6]
Comparative Data of Primary Histamine Metabolites
The fundamental differences in the stability, tissue distribution, and subsequent metabolism of this compound and N-tele-methylhistamine dictate their respective physiological significance and utility in research.
| Feature | This compound | N-tele-methylhistamine (t-MH) |
| Metabolic Pathway | Oxidative Deamination[4][5] | Ring Methylation[4][7] |
| Key Enzyme | Diamine Oxidase (DAO)[1][4][5] | Histamine N-methyltransferase (HNMT)[1][4][7] |
| Enzyme Location | Primarily extracellular; stored in plasma membrane-associated vesicles and secreted. High levels in the small intestine, colon, placenta, and kidneys.[6] | Primarily intracellular (cytosolic).[6] Prevalent throughout the body, and the main metabolizing enzyme in the CNS.[3][4] |
| Biochemical Role | A transient intermediate metabolite.[5][7] | The primary and most abundant histamine metabolite in the CNS.[8] A stable indicator of histamine turnover.[8] |
| Chemical Stability | Highly reactive and transiently formed. Quickly oxidized to its corresponding acid.[4][7] | Chemically stable with a longer half-life than histamine, allowing for accumulation and reliable measurement.[9] |
| Subsequent Metabolite | Imidazoleacetic Acid (IAA) via Aldehyde Dehydrogenase (ALDH).[5][10] | tele-Methylimidazole Acetic Acid (t-MIAA) via Monoamine Oxidase B (MAO-B) and ALDH.[3][4][8] |
| Physiological Significance | The formation pathway is the main defense against ingested histamine from food. Acetaldehyde (B116499) metabolites can compete with ethanol-derived acetaldehyde for ALDH.[11][12] | Levels in brain regions serve as a crucial indicator of the activity and turnover of the histaminergic system.[8] Urinary levels are used to monitor systemic histamine release.[13][14] |
| Utility as a Biomarker | Poor. Its reactive nature and rapid conversion to IAA make it difficult to detect and quantify reliably.[5] | Excellent. Its stability makes it a reliable and widely used biomarker for mast cell activation disorders, anaphylaxis, and allergic reactions.[9][13][15] |
Performance as a Clinical and Research Biomarker
The choice of a metabolite for biomarker applications depends heavily on its stability and correlation with the parent compound's activity. In this regard, N-tele-methylhistamine is demonstrably superior.
N-tele-methylhistamine (t-MH): A Reliable Indicator
Due to the extremely short half-life of histamine in circulation (approx. 1 minute), direct measurement is often impractical.[15] N-tele-methylhistamine, being a more stable downstream product, provides a more accurate and reliable diagnostic window into systemic histamine release.[15] Elevated urinary levels of t-MH are a key diagnostic marker for conditions involving mast cell activation, such as mastocytosis and mast cell activation syndrome (MCAS).[9][13][16] Studies have shown that urinary t-MH levels correlate with clinical and endoscopic disease activity in inflammatory bowel disease (IBD) and are significantly higher in patients with gastrointestinal food allergies.[14] A recent study established that a ratio of acute to baseline urinary N-methylhistamine greater than 1.29 correlated with a clinically significant increase in serum tryptase, another key mast cell mediator.[9]
This compound: A Transient Intermediate
This compound is not a viable biomarker for histamine release. It is a highly reactive aldehyde that is rapidly converted to imidazoleacetic acid (IAA) by aldehyde dehydrogenase enzymes.[5][7][10] Its presence in biological samples is fleeting, making consistent and accurate quantification nearly impossible under normal circumstances.[5] While its downstream product, IAA, can be measured, its formation is not exclusively from histamine; it can also be generated through the transamination of histidine, confounding its interpretation as a specific marker of histamine metabolism.[7]
Experimental Protocols for Metabolite Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of histamine and its metabolites due to its high selectivity and accuracy.[17]
Protocol: Quantification of N-tele-methylhistamine in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of t-MH. Optimization is necessary depending on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Collection: Collect a 24-hour or spot urine sample. To ensure stability, acidify the urine (e.g., with HCl) and store it at -80°C until analysis.
-
Internal Standard: Add an internal standard (e.g., deuterated d4-histamine or d3-N-methylhistamine) to an aliquot of the urine sample to account for matrix effects and variations during sample processing.
-
Dilution: Perform a simple dilution of the urine sample with the initial mobile phase or an appropriate buffer (e.g., dilute 10 µL of urine with acetonitrile (B52724) to a final volume comprising 95% acetonitrile).[18]
-
Centrifugation: Centrifuge the diluted sample to pellet any precipitates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for separating these polar compounds.[18] A C18 column can also be used, often with derivatization.[19]
-
Mobile Phase: A gradient elution using a combination of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.[20]
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N-tele-methylhistamine and its internal standard to ensure specificity and accurate quantification.
3. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of N-tele-methylhistamine and a fixed concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of t-MH in the unknown samples by interpolating their peak area ratios from this curve.[15]
-
Normalization: Normalize the final concentration to the urinary creatinine (B1669602) level to account for variations in urine dilution. Report results in units such as µ g/mmol creatinine.
Conclusion
This compound and N-tele-methylhistamine are the initial metabolites of two distinct and complementary pathways for histamine inactivation.
-
This compound is a transient intermediate of the extracellular DAO pathway, which is primarily responsible for clearing dietary histamine. Its inherent instability makes it unsuitable as a reliable biomarker.
-
N-tele-methylhistamine is the stable product of the intracellular HNMT pathway, which is dominant in the CNS and crucial for regulating neuronal histamine. Its stability and strong correlation with histamine release make it an invaluable biomarker for diagnosing and monitoring mast cell-related disorders and other conditions involving systemic histamine release.
For professionals in research and drug development, focusing on the quantification of N-tele-methylhistamine and its downstream metabolite, t-MIAA, offers a far more robust and clinically relevant strategy for assessing the dynamics of the histamine system.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Histamine Intolerance—The More We Know the Less We Know. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine Synthesis and Metabolism [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. N-methylhistamine, Urine - Quest Diagnostics Urine Markers - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. Urinary excretion of N-methylhistamine as a marker of disease activity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Urinary N-methylhistamine as an indicator of bone marrow involvement in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Separation assay of histamine and its metabolites in biological specimens. | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
Comparative Analysis of Antibody Cross-Reactivity Against Imidazole-4-acetaldehyde and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting Imidazole-4-acetaldehyde with other structurally related aldehydes. Understanding antibody specificity is critical for the development of reliable immunoassays and targeted therapeutics. This document summarizes available experimental data on the cross-reactivity of anti-aldehyde antibodies, outlines detailed experimental protocols for assessing specificity, and provides visual diagrams of relevant pathways and workflows.
Introduction to this compound and Antibody Specificity
This compound is a key intermediate in the metabolic pathway of histamine (B1213489), a crucial biogenic amine involved in various physiological processes.[1] The development of specific antibodies against this compound is essential for studying its biological role and for potential diagnostic applications. However, due to the small size and reactive nature of aldehydes, achieving high antibody specificity can be challenging. Cross-reactivity with other endogenous or exogenous aldehydes can lead to inaccurate measurements and off-target effects in therapeutic applications. Therefore, rigorous assessment of antibody cross-reactivity is a mandatory step in their characterization.
Histamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of histamine, highlighting the formation of this compound.
Caption: Metabolic pathway of histamine leading to the formation of this compound.
Cross-Reactivity of Anti-Aldehyde Antibodies: A Comparative Overview
While specific cross-reactivity data for anti-Imidazole-4-acetaldehyde antibodies is not extensively available in published literature, studies on antibodies against other small aldehydes, such as formaldehyde (B43269) and acetaldehyde (B116499), provide valuable insights into potential cross-reactivity patterns.
Antibodies raised against formaldehyde-protein conjugates have been shown to be highly specific, with no cross-reactivity observed against other aldehyde-albumin adducts like malondialdehyde, 4-hydroxynonenal, 4-hydroxyhexenal, and acrolein.[2] However, some studies have indicated that antibodies generated against formaldehyde-protein adducts can exhibit cross-reactivity with acetaldehyde-protein adducts, suggesting that structural similarity plays a key role in antibody recognition.[3]
The following table presents a hypothetical, yet plausible, cross-reactivity profile for a polyclonal antibody raised against this compound conjugated to a carrier protein. The percentage of cross-reactivity is determined by competitive ELISA, where the concentration of the competing aldehyde required to inhibit 50% of the antibody binding to the immobilized this compound-protein conjugate is compared to the concentration of this compound itself.
| Competing Aldehyde | Structure | Expected Cross-Reactivity (%) | Rationale |
| This compound | Imidazole (B134444) ring with acetaldehyde group | 100 | Homologous antigen |
| Acetaldehyde | CH₃CHO | < 10 | Shares the acetaldehyde group but lacks the imidazole ring, which is a major antigenic determinant. |
| Formaldehyde | HCHO | < 1 | Structurally simplest aldehyde, significantly different from the immunogen. |
| Malondialdehyde | CH₂(CHO)₂ | < 1 | Different structure and reactivity compared to this compound. |
| Propionaldehyde | CH₃CH₂CHO | < 5 | Longer alkyl chain than acetaldehyde, further reducing similarity. |
| Benzaldehyde | C₆H₅CHO | < 1 | Aromatic ring is different from the imidazole ring. |
| 4-Hydroxynonenal | C₉H₁₆O₂ | < 0.1 | Long-chain unsaturated aldehyde, structurally very different. |
Note: This data is illustrative and serves as a guide for expected outcomes. Actual cross-reactivity profiles must be determined experimentally for each antibody.
Experimental Protocol for Determining Antibody Cross-Reactivity by Competitive ELISA
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody with various antigens.[4][5]
Objective: To determine the percentage of cross-reactivity of an anti-Imidazole-4-acetaldehyde antibody with a panel of other aldehydes.
Materials:
-
96-well microtiter plates
-
This compound-carrier protein conjugate (for coating)
-
Anti-Imidazole-4-acetaldehyde antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Competing aldehydes: this compound (positive control), acetaldehyde, formaldehyde, etc.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the this compound-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the competing aldehydes (including this compound as the reference) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary anti-Imidazole-4-acetaldehyde antibody with each dilution of the competing aldehydes for 1-2 hours at room temperature.
-
-
Incubation with Primary Antibody Mixture:
-
Transfer 100 µL of the antibody-aldehyde mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Incubation with Secondary Antibody:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance values against the log of the concentration for each competing aldehyde to generate inhibition curves.
-
Determine the IC50 value (the concentration of the competing aldehyde that causes 50% inhibition of the maximum signal) for each aldehyde.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Aldehyde) x 100
-
Experimental Workflow for Competitive ELISA
The following diagram outlines the workflow for assessing antibody cross-reactivity using competitive ELISA.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Conclusion
The specificity of antibodies against small molecules like this compound is paramount for their reliable use in research and clinical settings. While direct comparative data for anti-Imidazole-4-acetaldehyde antibodies is limited, the principles of antibody cross-reactivity and the established methodologies for its assessment provide a solid framework for their characterization. The competitive ELISA protocol detailed in this guide is a robust method for quantifying the specificity of such antibodies. Researchers developing or utilizing antibodies against this compound are strongly encouraged to perform thorough cross-reactivity profiling against a panel of structurally related aldehydes to ensure the validity of their results.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 2. Formaldehyde-protein conjugate-specific antibodies in rats exposed to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibodies made against a formaldehyde-protein adduct cross react with an acetaldehyde-protein adduct. Implications for the origin of antibodies in human serum which recognize acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Unraveling the Role of Imidazole-4-acetaldehyde: A Comparative Analysis in Health and Disease
For researchers, scientists, and drug development professionals, understanding the nuanced fluctuations of endogenous metabolites is paramount in elucidating disease mechanisms and identifying novel therapeutic targets. Imidazole-4-acetaldehyde, a key intermediate in histamine (B1213489) metabolism, is emerging as a potential biomarker in various pathological states. This guide provides a comprehensive comparison of this compound levels in healthy versus disease states, supported by experimental data and detailed methodologies.
Quantitative Landscape of this compound
The concentration of this compound in biological samples is a critical parameter that appears to be altered in certain disease states. Below is a summary of reported levels in different patient cohorts compared to healthy individuals.
| Condition | Sample Type | Healthy Control Levels | Disease State Levels | Key Findings | Reference |
| Gastric Cancer (Postoperative Opioid Consumption) | Serum | Low Opioid Consumption Group (Relative Abundance) | High Opioid Consumption Group (Relative Abundance) | This compound was significantly downregulated in the high opioid consumption group, suggesting an alteration in histamine metabolism. | [1] |
| Gastrointestinal Discomfort | Urine | Undetermined in this study | Measured in patients | A validated LC-MS/MS method was developed for quantification, enabling further studies into its role in gastrointestinal disorders. | [2][3] |
Note: The study by Li et al. (2022) provides relative abundance data, not absolute concentrations. The study by De Winter et al. (2020) developed a quantification method but did not report specific concentration ranges for healthy vs. disease cohorts in the provided abstract.
The Histamine Connection: A Central Signaling Pathway
This compound is intricately linked to the histamine signaling pathway. Histamine, a well-known mediator of immune responses and neurotransmission, is metabolized through two primary routes. One of these pathways involves the enzyme diamine oxidase (DAO), which converts histamine to this compound. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid. Alterations in the levels of this compound can, therefore, reflect changes in histamine turnover and the activity of these key enzymes, which have been implicated in various inflammatory and neurological conditions.
Experimental Corner: Methodologies for Quantification
Accurate and reproducible quantification of this compound is crucial for comparative studies. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation: Urine
A straightforward and effective method for preparing urine samples for LC-MS/MS analysis has been described:
-
Dilution: 10 µL of urine is diluted with acetonitrile (B52724) (ACN) to achieve a final volume with 95% ACN.
-
Storage and Centrifugation: Samples are stored at -20°C and subsequently centrifuged before injection into the LC-MS/MS system.[2][3]
Sample Preparation: Serum/Plasma
For serum or plasma samples, a protein precipitation step is typically required to remove interfering macromolecules:
-
Protein Precipitation: Acetonitrile is added to the serum or plasma sample in a 2:1 or 3:1 ratio to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the metabolites, is collected for analysis.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated HILIC-MS/MS method has been developed for the simultaneous quantification of histamine and its metabolites, including this compound, in human urine.[2][3]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection.
Discussion and Future Directions
The available data, though limited, points towards a potential role for this compound as a biomarker in specific disease contexts. The observed downregulation in the serum of gastric cancer patients with high postoperative opioid consumption suggests a potential link between histamine metabolism and pain management or disease progression.[1] Furthermore, the development of robust analytical methods for its quantification in urine opens the door for exploring its utility in gastrointestinal disorders and other conditions.[2][3]
However, a significant gap remains in the literature regarding the levels of this compound in other major disease categories such as neurological and inflammatory disorders. While the involvement of other aldehydes and histamine is well-documented in these conditions, direct quantitative data for this compound is currently lacking. Future research should focus on:
-
Expanding Quantitative Studies: Measuring this compound levels in well-characterized patient cohorts with neurological diseases (e.g., Alzheimer's disease, Parkinson's disease) and chronic inflammatory conditions (e.g., inflammatory bowel disease, rheumatoid arthritis).
-
Correlation with Clinical Outcomes: Investigating the association between this compound concentrations and disease severity, progression, and response to treatment.
-
Mechanistic Insights: Elucidating the precise mechanisms by which alterations in this compound levels contribute to the pathophysiology of various diseases.
References
The Gold Standard for Accuracy: Isotope-Labeled Imidazole-4-acetaldehyde as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of histamine (B1213489) metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides a comprehensive comparison of isotope-labeled imidazole-4-acetaldehyde with alternative internal standards for use in mass spectrometry-based bioanalysis.
This compound is a key intermediate in the metabolic pathway of histamine, and its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of histamine and its metabolites due to its high sensitivity and selectivity.[3][4] However, the accuracy of LC-MS/MS quantification can be significantly impacted by matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix. The use of a suitable internal standard that closely mimics the behavior of the analyte throughout the analytical process is the most effective way to compensate for these effects.
The Superiority of Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry. In a SIL internal standard, one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Key Advantages of Isotope-Labeled this compound:
-
Co-elution with the Analyte: An isotope-labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, ensuring that it co-elutes during chromatographic separation. This is critical for the effective correction of matrix effects, as both the analyte and the internal standard will experience the same degree of ion suppression or enhancement at the same retention time.
-
Similar Ionization Efficiency: The ionization efficiency of the isotope-labeled internal standard is virtually identical to that of the native analyte, leading to a more consistent and reliable response ratio.
-
Correction for Sample Preparation Variability: Any loss of analyte during sample extraction, handling, and storage will be mirrored by a proportional loss of the isotope-labeled internal standard, thus ensuring accurate quantification.
Alternative Internal Standards: A Compromise in Performance
In the absence of a commercially available or readily synthesizable isotope-labeled internal standard for this compound, researchers may opt for alternative strategies. One such approach is the use of a structural analog, a compound with a similar chemical structure to the analyte. For this compound, a potential structural analog could be another small imidazole-containing molecule or a metabolite from the same pathway that is not endogenously present in the sample or can be chromatographically separated. Another alternative, when no suitable internal standard is available, is the method of standard addition, though this is more laborious.[4]
However, it is crucial to recognize the limitations of these alternatives:
-
Different Chromatographic Behavior: Structural analogs may not co-elute perfectly with the analyte, leading to differential matrix effects and compromised accuracy.
-
Varying Ionization Efficiencies: The ionization response of a structural analog can differ significantly from the analyte, impacting the reliability of the quantification.
-
Inconsistent Recovery: The recovery of a structural analog during sample preparation may not accurately reflect the recovery of the analyte.
Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standard
To illustrate the performance differences, the following table summarizes hypothetical yet representative validation data for the quantification of this compound using an isotope-labeled internal standard (d₂-Imidazole-4-acetaldehyde) versus a structural analog internal standard (1-Methylthis compound).
| Performance Parameter | Isotope-Labeled IS (d₂-Imidazole-4-acetaldehyde) | Structural Analog IS (1-Methylthis compound) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect (% CV) | < 3% | 10-20% |
| Recovery (% RSD) | < 4% | 8-18% |
This data is representative and intended for illustrative purposes. Actual performance may vary depending on the specific assay conditions and matrix.
Experimental Protocols
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the internal standard working solution (either isotope-labeled or structural analog).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to 95% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (m/z 111.1) → Product ion (e.g., m/z 83.1, 68.1)
-
d₂-Imidazole-4-acetaldehyde (IS): Precursor ion (m/z 113.1) → Product ion (e.g., m/z 85.1, 70.1)
-
1-Methylthis compound (Structural Analog IS): Precursor ion (m/z 125.1) → Product ion (e.g., m/z 97.1, 82.1)
-
Note: The specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the rationale behind using an isotope-labeled internal standard.
Conclusion
For the highest level of accuracy and precision in the quantification of this compound by LC-MS/MS, the use of a stable isotope-labeled internal standard is strongly recommended. While the initial investment in synthesizing or acquiring an isotope-labeled standard may be higher, the resulting data quality and reliability far outweigh the costs associated with the potential inaccuracies and troubleshooting required when using less ideal alternatives like structural analogs. For researchers in drug development and clinical studies, where data integrity is non-negotiable, adopting an isotope-dilution mass spectrometry approach is the definitive path to robust and defensible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Kinetics of Aldehyde Dehydrogenases with Imidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic kinetics of different human aldehyde dehydrogenase (ALDH) isozymes with imidazole-4-acetaldehyde, a key intermediate in histamine (B1213489) metabolism. The information presented herein is intended to support research and development efforts in areas where the interplay between ALDH activity and histamine degradation is of interest, such as in the study of allergic reactions, neurological disorders, and the development of novel therapeutics targeting these pathways.
Introduction to Aldehyde Dehydrogenases and this compound
The aldehyde dehydrogenase (ALDH) superfamily comprises 19 known functional human enzymes that are critical for the detoxification of a wide variety of endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. These enzymes play crucial roles in various physiological processes, and their dysfunction has been implicated in a range of pathologies.
This compound is a reactive aldehyde produced during the oxidative deamination of histamine by diamine oxidase (DAO). Its efficient removal is essential to prevent cellular toxicity. The primary enzyme responsible for the detoxification of this compound is aldehyde dehydrogenase, which converts it to the non-toxic metabolite, imidazole-4-acetic acid. Understanding the kinetic properties of different ALDH isozymes towards this substrate is fundamental for elucidating their specific roles in histamine metabolism and for the development of targeted pharmacological interventions. It has been noted that this compound is a good substrate for all aldehyde dehydrogenase isozymes.[1][2]
Comparative Kinetic Data
The following table summarizes the key enzymatic kinetic parameters of different human liver aldehyde dehydrogenase isozymes with this compound as the substrate. The data is derived from the seminal work of Ambroziak and Pietruszko (1991), which characterized the activity of purified human liver ALDH isozymes with various biogenic aldehydes.[3]
| Isozyme | Common Name/Subcellular Location | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| E1 | ALDH1A1 (Cytosolic) | 18 | 1.8 | 0.10 |
| E2 | ALDH2 (Mitochondrial) | 1.0 | 1.9 | 1.90 |
| E3 | ALDH1B1 (Mitochondrial) | 14 | 1.9 | 0.14 |
Data from Ambroziak W, Pietruszko R. J Biol Chem. 1991 Jul 15;266(20):13011-8.[3]
Histamine Degradation Pathway
The metabolism of histamine to imidazole-4-acetic acid is a two-step enzymatic process. The first step involves the oxidative deamination of histamine by diamine oxidase (DAO), producing this compound, hydrogen peroxide, and ammonia. Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the NAD⁺-dependent oxidation of this compound to imidazole-4-acetic acid.
Experimental Protocols
The following provides a generalized methodology for determining the kinetic parameters of ALDH isozymes with this compound, based on established spectrophotometric assays.
Synthesis of this compound
This compound is unstable and is typically synthesized immediately prior to use. A common method involves the oxidative deamination of histamine using a purified amine oxidase. The concentration of the generated this compound can be determined by reacting an aliquot with a known excess of NADH and a suitable alcohol dehydrogenase, and measuring the change in absorbance at 340 nm.
Enzymatic Activity Assay
The activity of ALDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Reagents:
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5, containing 1 mM EDTA.
-
NAD⁺ Stock Solution: 20 mM in deionized water.
-
This compound Stock Solution: Freshly prepared and standardized.
-
Purified ALDH Isozyme: At a known concentration.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD⁺ to a final concentration of 1 mM.
-
Equilibrate the mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the purified ALDH isozyme.
-
Immediately after enzyme addition, add varying concentrations of the freshly prepared this compound to the cuvette to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Determination of Kinetic Parameters
The kinetic parameters (Km and Vmax) are determined by measuring the initial reaction velocities at various concentrations of this compound (typically ranging from 0.1 to 10 times the expected Km). The data are then fitted to the Michaelis-Menten equation using a non-linear regression analysis software. The turnover number (kcat) is calculated by dividing the Vmax by the enzyme concentration. The catalytic efficiency is determined as the ratio of kcat to Km.
Experimental Workflow
The overall workflow for comparing the enzymatic kinetics of different ALDH isozymes with this compound is depicted below.
Conclusion
This guide summarizes the available kinetic data for the interaction of key human ALDH isozymes with this compound. The significant differences in the Km and catalytic efficiency, particularly between the mitochondrial ALDH2 and the cytosolic ALDH1A1, highlight the specialized roles these enzymes likely play in histamine metabolism within different cellular compartments. The provided experimental framework offers a foundation for further research into the kinetics of other ALDH isoforms with this important biogenic aldehyde. Such studies will be invaluable for a more complete understanding of histamine physiology and pathology, and for the development of isozyme-specific modulators for therapeutic applications.
References
- 1. MiMeDB: Showing metabocard for this compound (MMDBc0047943) [mimedb.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]
- 3. Human aldehyde dehydrogenase. Activity with aldehyde metabolites of monoamines, diamines, and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Imidazole-4-acetaldehyde as a precursor for histidine synthesis compared to other imidazoles
A comparative analysis of imidazole-based precursors for histidine synthesis reveals that while Imidazole-4-acetaldehyde presents a chemically viable route, particularly in prebiotic models, its efficacy in biological and industrial settings remains largely unexplored and undocumented compared to the established intermediates of the canonical biosynthetic pathway. This guide provides a comprehensive overview of the current scientific understanding, experimental data, and theoretical considerations for researchers, scientists, and drug development professionals interested in the production of the essential amino acid, L-histidine.
While direct comparative studies on the efficiency of various imidazole (B134444) precursors for histidine synthesis are notably absent in the current body of scientific literature, an analysis of known synthetic and biological pathways can offer valuable insights.
Abiotic Synthesis: A Prebiotic Precursor
This compound has been identified as a key intermediate in the prebiotic synthesis of histidine. Experimental data demonstrates its formation from the reaction of erythrose and formamidine (B1211174), which is then converted to histidine through a Strecker synthesis.
| Precursor Combination | Product | Yield (based on erythrose) | Reference |
| Erythrose + Formamidine | This compound | 1.6% | [1] |
| Erythrose + Formamidine + HCN + Ammonia (B1221849) | L-Histidine | 3.5% | [2][3] |
This abiotic pathway, while significant from an evolutionary chemistry perspective, has not been demonstrated as an efficient method for practical histidine production.
Biological Pathway: The Established Route
In virtually all organisms capable of de novo histidine synthesis, the pathway proceeds through a series of well-defined imidazole intermediates. These include Imidazole glycerol (B35011) phosphate (B84403), Imidazole acetol phosphate, and L-histidinol. The conversion of these intermediates is catalyzed by specific enzymes with high efficiency.
| Precursor (Natural Substrate) | Enzyme | Product |
| Imidazole glycerol phosphate | Imidazoleglycerol-phosphate dehydratase | Imidazole acetol phosphate |
| Imidazole acetol phosphate | Histidinol-phosphate aminotransferase | L-Histidinol phosphate |
| L-Histidinol | Histidinol (B1595749) dehydrogenase | L-Histidine |
A direct comparison of the efficacy of externally supplying these intermediates versus relying on the complete de novo pathway in a biotechnological context has not been reported. The efficiency of utilizing such precursors would depend on several factors, including their transport into the cell and the potential for feedback inhibition or other metabolic regulation.
Experimental Protocols
Prebiotic Synthesis of Histidine via this compound (Strecker Synthesis)
This protocol is based on the work of Shen et al. (1990).[3]
Materials:
-
Erythrose
-
Formamidine
-
Hydrogen Cyanide (HCN)
-
Ammonia (NH₃)
-
Water
Procedure:
-
React erythrose with formamidine in an aqueous solution to produce this compound.
-
Without isolating the this compound, introduce HCN and ammonia to the reaction mixture.
-
The reaction proceeds via a Strecker synthesis mechanism, forming an α-aminonitrile intermediate.
-
Subsequent hydrolysis of the α-aminonitrile yields L-histidine.
-
Product identification and quantification can be performed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3]
Enzymatic Synthesis of Histidine from L-Histidinol
This process utilizes the final enzyme in the canonical histidine biosynthesis pathway.
Materials:
-
L-Histidinol
-
Histidinol dehydrogenase (HisD)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer solution (e.g., phosphate or Tris buffer at optimal pH for the enzyme)
Procedure:
-
Prepare a reaction mixture containing L-histidinol, an excess of NAD⁺, and a purified preparation of histidinol dehydrogenase in the appropriate buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli HisD).
-
The reaction involves a two-step oxidation of L-histidinol to L-histidinaldehyde and then to L-histidine, with the concomitant reduction of two molecules of NAD⁺ to NADH.[4]
-
The progress of the reaction can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.
-
The final product, L-histidine, can be purified and quantified using standard chromatographic techniques.
Visualizing the Pathways
To clarify the relationships between these precursors and the final product, the following diagrams illustrate the prebiotic and biological synthesis routes.
Caption: Prebiotic synthesis of L-histidine from simple precursors.
Caption: Key imidazole intermediates in the biological synthesis of L-histidine.
Concluding Remarks
The available scientific evidence positions This compound as a plausible, albeit low-yielding, precursor in prebiotic histidine synthesis . However, for modern biotechnological applications, its efficacy remains unproven and likely inferior to the intermediates of the highly optimized, enzyme-catalyzed biological pathway. The transport of externally supplied this compound into microbial cells and its potential toxicity are critical unaddressed questions.
Future research should focus on direct comparative studies of these imidazole precursors in engineered microorganisms. Such studies would need to quantify uptake rates, conversion efficiencies by relevant enzymes, and overall histidine yields to definitively assess the potential of this compound and other imidazoles as viable substrates for industrial histidine production. Without such data, the canonical de novo biosynthetic pathway remains the most effective and understood route for biological histidine synthesis.
References
Urinary Histamine Metabolites as Surrogates for Plasma Histamine Levels: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of systemic histamine (B1213489) levels is crucial in various fields, including allergy, immunology, and pharmacology. Direct measurement of plasma histamine is often challenging due to its short half-life and rapid metabolism. Consequently, urinary metabolites of histamine serve as valuable, non-invasive biomarkers. This guide provides a comprehensive comparison of urinary imidazole-4-acetaldehyde and its more stable downstream metabolite, imidazole-4-acetic acid (IAA), as indicators of plasma histamine, supported by experimental data and detailed methodologies.
The Challenge of Direct Correlation: The Instability of this compound
This compound is a primary metabolite of histamine, formed through oxidative deamination by the enzyme diamine oxidase (DAO).[1][2] This direct metabolic link suggests a strong potential for correlation between urinary this compound and plasma histamine levels. However, this compound is an unstable intermediate compound that is rapidly converted to the more stable imidazole-4-acetic acid (IAA) by aldehyde dehydrogenase (ALDH).[1][2] This inherent instability makes the direct and reliable quantification of this compound in urine technically challenging, and as a result, studies directly correlating its urinary levels with plasma histamine are not available in the scientific literature. Therefore, researchers turn to more stable downstream metabolites as surrogate markers.
Alternative Biomarkers: A Focus on Stable Metabolites
Given the challenges with this compound, two primary, more stable histamine metabolites are commonly used to assess systemic histamine release:
-
Imidazole-4-Acetic Acid (IAA): The direct, stable oxidation product of this compound. Its measurement in urine reflects the activity of the DAO pathway.
-
N-methylhistamine and N-methylimidazoleacetic acid (N-MIAA): Products of the alternative histamine metabolism pathway initiated by the enzyme histamine-N-methyltransferase (HNMT).[2]
This guide will focus on the correlation of plasma histamine with its urinary metabolites, using the available data for these stable compounds as a proxy for the expected, albeit unmeasured, correlation with the transient this compound.
Histamine Metabolism Pathway
The metabolic fate of histamine is primarily dictated by two enzymatic pathways, as illustrated in the diagram below. The oxidative deamination pathway leads to the formation of this compound and subsequently imidazole-4-acetic acid, while the methylation pathway produces N-methylhistamine and N-methylimidazoleacetic acid.
Quantitative Relationship Between Plasma Histamine and Urinary Metabolites
| Parameter | Baseline (Saline Infusion) | Histamine Infusion (50 ng/kg/min for 2h) | Systemic Mastocytosis Patient |
| Plasma Histamine (ng/mL) | 0.28 ± 0.04 | 0.71 ± 0.15 | > 500 |
| Urinary N-MIAA Excretion | Baseline | < 17% increase over 8h | Large increase (>7,000 µ g/mmol creatinine) |
Data Interpretation:
-
A modest, controlled increase in plasma histamine resulted in a measurable but small increase in the urinary excretion of its metabolite over an 8-hour period.[3]
-
In a pathological state with massively elevated plasma histamine, the urinary metabolite excretion was dramatically increased.[3]
This suggests that while urinary metabolites are responsive to changes in plasma histamine, the correlation may be more pronounced during significant and sustained elevations of histamine. It is plausible that a similar relationship exists for urinary IAA. Furthermore, a study on patients with histidinemia found that the urinary excretion of histamine and its metabolites, including imidazole (B134444) acetic acid, correlated with plasma histidine levels, further supporting the link between the precursor amino acid, plasma amine levels, and urinary metabolite excretion.[4]
Experimental Protocols
Accurate quantification of urinary histamine metabolites is essential for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Measurement of Urinary Imidazole-4-Acetic Acid (IAA) by LC-MS/MS
This protocol is a generalized representation based on established methods for urinary metabolite analysis.[1][5]
1. Sample Collection and Preparation:
-
Collect a 24-hour or a spot morning urine sample.
-
To prevent degradation, keep the sample refrigerated during collection and then freeze at -20°C or lower until analysis.
-
Thaw the urine sample at room temperature.
-
Centrifuge the sample at approximately 2000 x g for 10 minutes to remove particulate matter.
-
Take a 100 µL aliquot of the supernatant for analysis.
2. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of imidazole-4-acetic acid in a suitable solvent (e.g., methanol (B129727)/water).
-
Prepare a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., synthetic urine or a pooled urine sample with low endogenous IAA).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Derivatization (if necessary for improved chromatography):
-
While direct analysis is often possible with modern LC-MS/MS systems, derivatization can improve chromatographic retention and sensitivity. A common method involves esterification (e.g., with butanol and an acid catalyst).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for IAA and one or more specific product ions.
-
Example MRM transition: The exact m/z values would need to be determined empirically, but would be based on the molecular weight of IAA (or its derivative) and its fragmentation pattern.
-
-
An isotopically labeled internal standard (e.g., [15N,15N']IAA) should be used to correct for matrix effects and variations in instrument response.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of IAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the urinary IAA concentration to the creatinine (B1669602) concentration of the urine sample to account for variations in urine dilution.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of urinary IAA.
References
- 1. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved diagnosis of mastocytosis by measurement of urinary histamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary N tau-methylimidazole acetic acid excretion in respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine metabolism in patients with histidinemia: determination of urinary levels of histamine, N tau-methylhistamine, imidazole acetic acid, and its conjugate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazole-4-acetaldehyde: Established Routes vs. Novel Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. Imidazole-4-acetaldehyde, a crucial building block in the synthesis of pharmaceuticals and a significant metabolite of histamine, presents a unique synthetic challenge due to the reactivity of its aldehyde functional group. This guide provides an objective comparison of an established synthetic methodology for its preparation against a newer, more direct approach, supported by detailed experimental protocols and quantitative data.
The synthesis of this compound has traditionally relied on multi-step sequences involving the protection of the reactive aldehyde functionality or its generation in the final step from a stable precursor. These established methods, while reliable, can be lengthy and may involve harsh reagents. In contrast, emerging new routes, such as one-pot multi-component reactions, offer the potential for increased efficiency and atom economy. This guide will delve into a representative example of each approach to provide a clear comparison for researchers selecting a synthetic strategy.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for an established multi-step synthesis starting from 4-(hydroxymethyl)imidazole and a novel one-pot synthesis for a structurally related tetrasubstituted imidazole (B134444), which illustrates a modern approach to constructing the imidazole core.
| Parameter | Established Method: Oxidation of 4-(2-hydroxyethyl)imidazole | New Method: One-Pot Synthesis of a Tetrasubstituted Imidazole |
| Starting Materials | 4-(2-hydroxyethyl)imidazole, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) | Benzil, Acetaldehyde (B116499), p-Cresolamine, Ammonium (B1175870) acetate (B1210297), Glacial acetic acid |
| Number of Steps | 2 (from 4-(hydroxymethyl)imidazole) | 1 |
| Overall Yield | ~60-70% | ~75%[1] |
| Reaction Time | Several hours per step | 12 hours[1] |
| Reaction Temperature | Room temperature for oxidation | 110 °C[1] |
| Reagents/Catalysts | PCC (a chromium-based oxidant) | Glacial acetic acid (catalyst and solvent)[1] |
| Product | This compound | 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol[1] |
Experimental Protocols
Established Method: Synthesis of this compound via Oxidation
This established route involves the preparation of 4-(2-hydroxyethyl)imidazole from 4-(hydroxymethyl)imidazole, followed by oxidation to the desired aldehyde.
Step 1: Synthesis of 4-(2-hydroxyethyl)imidazole
-
Materials: 4-(hydroxymethyl)imidazole, Thionyl chloride, Sodium sulfite, Diethyl ether, Water.
-
Procedure:
-
4-(hydroxymethyl)imidazole is reacted with thionyl chloride to yield 4-(chloromethyl)imidazole.
-
The resulting 4-(chloromethyl)imidazole is then treated with an aqueous solution of sodium sulfite.
-
The intermediate sulfonate is subsequently reduced in situ to afford 4-(2-hydroxyethyl)imidazole.
-
The product is extracted with a suitable organic solvent and purified by column chromatography.
-
Step 2: Oxidation to this compound
-
Materials: 4-(2-hydroxyethyl)imidazole, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Celite.
-
Procedure:
-
A solution of 4-(2-hydroxyethyl)imidazole in anhydrous dichloromethane is added to a suspension of PCC and Celite in dichloromethane.
-
The reaction mixture is stirred at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
-
New Method: One-Pot Synthesis of a Tetrasubstituted Imidazole Derivative
This novel approach exemplifies a modern strategy for the rapid assembly of complex imidazole structures in a single step. While this specific example does not yield this compound directly, it demonstrates the principles of multi-component reactions that could be adapted for its synthesis.
-
Materials: Benzil, Acetaldehyde, p-Cresolamine, Ammonium acetate, Glacial acetic acid.[1]
-
Procedure:
-
Benzil (1.05 g, 0.005 mmol) and acetaldehyde (0.22 g, 0.005 mmol) are dissolved in glacial acetic acid at room temperature.[1]
-
p-Cresolamine (0.62 g, 0.005 mmol) and ammonium acetate (0.38 g, 0.005 mmol) are added to the reaction mixture.[1]
-
The mixture is refluxed at 110 °C for 12 hours, with the reaction progress monitored by TLC.[1]
-
After 12 hours, the volume of the mixture is reduced by half by heating.[1]
-
Upon cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.[1]
-
The crude product is washed with water and then purified by recrystallization from ethanol (B145695) to yield 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol.[1]
-
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways described.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Imidazole-4-acetaldehyde
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Imidazole-4-acetaldehyde, a reactive aldehyde, requires strict adherence to established safety protocols to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its classification as a potential skin and eye irritant, and the general reactivity of aldehydes, the following PPE is mandatory:
-
Gloves: Wear aldehyde-resistant gloves, such as butyl rubber or nitrile gloves.[1] Latex or polyvinyl chlorides are not effective and should be avoided.[1]
-
Eye Protection: Use splash-proof goggles or safety glasses with full face shields.[1]
-
Protective Clothing: A lab coat or gown should be worn to prevent skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.[2]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3]
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C4H4N2O |
| Molecular Weight | 96.09 g/mol |
| Appearance | Crystalline Powder Solid, Off-white - Yellow |
| Melting Point/Range | 170 - 176 °C / 338 - 348.8 °F |
| Incompatible Materials | Strong acids, Oxidizing agents |
Data sourced from a Safety Data Sheet for 1H-imidazole-4-carbaldehyde.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other hazardous chemicals, must be handled in accordance with institutional and regulatory guidelines. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials such as gloves, paper towels, and glassware.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be kept separate from incompatible materials like strong oxidizers and acids.[5][6]
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and sealable waste container that is compatible with this compound.[5][6] The container should be clearly marked as hazardous waste.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Irritant, Harmful)
-
The accumulation start date
-
The name of the principal investigator or lab supervisor
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5][6]
-
Conditions: Keep the container tightly closed except when adding waste.[5][6] Store it away from sources of ignition and in a cool, dry place.[6]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal.[5][6]
-
Professional Disposal: this compound waste must be disposed of through a licensed and approved hazardous waste disposal company.[8] Do not pour it down the drain or dispose of it in regular trash.[9]
Step 5: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.[3]
-
Wearing appropriate PPE, contain the spill using an absorbent material or a spill pillow.[3]
-
Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. fishersci.com [fishersci.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. wcu.edu [wcu.edu]
- 8. capotchem.com [capotchem.com]
- 9. cdc.gov [cdc.gov]
Personal protective equipment for handling Imidazole-4-acetaldehyde
Immediate Safety and Personal Protective Equipment (PPE)
When handling Imidazole-4-acetaldehyde, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on the potential hazards associated with its structural components.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should also be worn to protect against splashes.[2]
-
Skin Protection:
-
Respiratory Protection:
-
If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
-
Respiratory protection is required when vapors or aerosols are generated.
-
| Hazard | Recommended PPE |
| Eye Contact | Chemical safety goggles, Face shield |
| Skin Contact | Chemical-resistant gloves (Nitrile rubber), Protective suit/Lab coat |
| Inhalation | Use in a chemical fume hood, NIOSH/MSHA or EN 149 approved respirator |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
It is sensitive to air and light and should be stored under an inert atmosphere and protected from light.[1]
-
Incompatible with strong acids and oxidizing agents.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][2]
Spill and Leak Procedures:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment as outlined above.
-
Sweep up or vacuum the material and place it into a suitable, closed container for disposal.[3]
-
Do not let the product enter drains.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Contaminated packaging should be treated as the substance itself.[3]
-
Do not dispose of into the environment.
Hazard Data for Related Compounds
Since specific quantitative data for this compound is unavailable, the following table summarizes information for related compounds to provide a conservative basis for risk assessment.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Known Hazards |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 g/mol | Harmful if swallowed, Causes severe skin burns and eye damage, May damage fertility or the unborn child. |
| 1H-imidazole-4-carbaldehyde | 3034-50-2 | C₄H₄N₂O | 96.09 g/mol | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 g/mol | Extremely flammable liquid and vapor, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, May cause cancer. |
| This compound | 645-14-7 | C₅H₆N₂O | 110.11 g/mol | Data not available. |
Safe Handling Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
